6-Propoxypyridazin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propoxypyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDABZQSZKQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440965 | |
| Record name | 6-Propoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-50-7 | |
| Record name | 6-Propoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Propoxypyridazin-3-amine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 6-propoxypyridazin-3-amine is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally analogous compounds, predictive models, and established chemical principles. All predicted data should be verified through experimental analysis.
Core Compound Identification
This technical guide focuses on the physical, chemical, and spectroscopic properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁N₃O |
| Canonical SMILES | CCCOC1=NN=C(C=C1)N |
| CAS Number | 90008-50-7[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data from analogous compounds such as 6-methoxypyridazin-3-amine.
| Property | Predicted Value | Reference Compound Data (6-methoxypyridazin-3-amine) |
| Molecular Weight | 153.18 g/mol | 125.13 g/mol [2] |
| Monoisotopic Mass | 153.09021 Da | 125.05891 Da[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Predicted to have moderate solubility in organic solvents and lower, pH-dependent solubility in aqueous solutions.[3] | Data not available |
| pKa (Predicted) | The 3-amino group is expected to be basic. | Data not available |
| XLogP3 (Predicted) | ~1.5 | -0.4[2] |
| Topological Polar Surface Area | 71.9 Ų | 61 Ų[2] |
Spectroscopic Profile (Predicted)
The following sections outline the expected spectroscopic features of this compound. These predictions are based on the analysis of its functional groups and data from similar structures.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | d | 1H | Ar-H |
| ~6.7 - 6.9 | d | 1H | Ar-H |
| ~4.3 - 4.5 | t | 2H | -O-CH₂- |
| ~4.0 - 5.0 | br s | 2H | -NH₂ |
| ~1.7 - 1.9 | sextet | 2H | -CH₂-CH₃ |
| ~0.9 - 1.1 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of this compound would show signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C-O |
| ~155 - 160 | C-N |
| ~125 - 130 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~65 - 70 | -O-CH₂- |
| ~20 - 25 | -CH₂-CH₃ |
| ~10 - 15 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary Amine[4] |
| 2960-2850 | C-H stretch | Alkyl |
| 1650-1580 | N-H bend | Primary Amine[4] |
| 1335-1250 | C-N stretch | Aromatic Amine[4] |
| 1250-1020 | C-O stretch | Ether |
| 910-665 | N-H wag | Primary Amine[4] |
Mass Spectrometry
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| m/z | Ion |
| 153.09 | [M]⁺ |
| 154.09 | [M+H]⁺ (in ESI) |
Synthesis and Experimental Protocols
A common synthetic route for analogous 6-alkoxypyridazin-3-amines involves a nucleophilic aromatic substitution reaction. A plausible synthetic workflow for this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
3-Amino-6-chloropyridazine[5]
-
Sodium metal
-
Anhydrous propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 eq) to anhydrous propanol at 0 °C. Stir until all the sodium has reacted to form sodium propoxide.
-
Nucleophilic Substitution: To the solution of sodium propoxide, add 3-amino-6-chloropyridazine (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the propanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Potential Applications in Drug Discovery
The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound could be explored for a variety of therapeutic applications based on the known activities of related pyridazine compounds.[6]
Caption: Potential therapeutic targets for this compound derivatives.
The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.[6]
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on data for analogous compounds like 6-methoxypyridazin-3-amine and 6-bromopyridazin-3-amine, it should be handled with care.[2][7]
GHS Hazard Statements for Analogous Compounds:
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. 6-phenoxypyridazin-3-amine | CAS#:39539-69-0 | Chemsrc [chemsrc.com]
- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Propoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 6-propoxypyridazin-3-amine. Given the limited availability of specific experimental data for this compound in public databases, this document outlines a robust, standard workflow. The presented data is a combination of information for analogous compounds and predicted values, intended to serve as a foundational reference for researchers.
Compound Identification
A crucial first step in the characterization of any chemical entity is the compilation of its fundamental identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90008-50-7[1] |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | CCCCOC1=CC=C(N=N1)N |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines. A plausible synthetic route starts from the commercially available 3-amino-6-chloropyridazine.
Caption: Proposed synthesis of this compound.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Pyridazine H-4 | 6.8 - 7.0 | d |
| Pyridazine H-5 | 7.3 - 7.5 | d |
| -NH₂ | 5.5 - 6.5 | br s |
| -O-CH₂- | 4.2 - 4.4 | t |
| -CH₂- | 1.7 - 1.9 | sext |
| -CH₃ | 0.9 - 1.1 | t |
Predictions are based on analogous structures and standard chemical shift values. The solvent is assumed to be DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 2: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI) | Ionization Mode | Positive |
| [M+H]⁺ | m/z 154.0975 | |
| [M+Na]⁺ | m/z 176.0794 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (two bands) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (aromatic) | Stretching | 1500 - 1650 |
| C-O (ether) | Stretching | 1200 - 1250 |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
General Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other relevant adducts.
General Infrared (ATR-FTIR) Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Structure Elucidation Workflow
The logical flow of experiments is key to an efficient and accurate structure determination.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data for this specific molecule is sparse, the methodologies and expected data presented in this guide, based on established principles and analogous compounds, provide a solid framework for its synthesis, characterization, and confirmation. This information is intended to empower researchers in their efforts to explore the potential of this and related compounds in drug discovery and development.
References
An In-depth Technical Guide to 6-Propoxypyridazin-3-amine
This technical guide provides a comprehensive overview of 6-Propoxypyridazin-3-amine, a pyridazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical nomenclature, physicochemical properties, potential biological activities, and relevant experimental protocols.
Chemical Identity and Nomenclature
This compound is a heterocyclic organic compound. The foundational structure is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] This core is substituted with a propoxy group at the 6-position and an amine group at the 3-position.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 90008-50-7[2][3][4] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₇H₁₁N₃O[3][4] |
| Molecular Weight | 153.18 g/mol [3] |
| SMILES | CCCOC1=NN=C(C=C1)N[3] |
| Synonyms | 3-Amino-6-propoxypyridazine |
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, properties can be predicted based on its structure and data from analogous compounds. The presence of the amine and propoxy groups influences its solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| LogP | 1.2 - 1.8 |
| Topological Polar Surface Area (TPSA) | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Note: These values are estimations from computational models and should be confirmed experimentally.
Potential Biological Activities and Signaling Pathways
The pyridazine scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities.[5] Derivatives of pyridazin-3-amine, in particular, have shown potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][5][6]
The biological activities of pyridazine derivatives are often attributed to their role as kinase inhibitors.[6] They can target signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6] Given its structure, this compound could potentially act as an inhibitor in similar kinase signaling cascades.
Generalized Kinase Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Table 3: Illustrative Quantitative Biological Data for Related Pyridazine Analogs
| Compound Class | Target/Assay | IC₅₀ / EC₅₀ (µM) | Potential Therapeutic Area |
|---|---|---|---|
| Pyridazinone Derivatives | COX-2 Inhibition | 0.1 - 5.0 | Anti-inflammatory[5] |
| Substituted Pyridazines | Various Cancer Cell Lines (e.g., MCF-7) | 1.0 - 25.0 | Anticancer[5][6] |
| Pyridazin-3-amine Analogs | VEGFR-2 Kinase | 0.05 - 2.0 | Anticancer (Angiogenesis)[1] |
| Pyridazin-3-amine Analogs | JNK1 Kinase | 0.5 - 10.0 | Anti-inflammatory, Neuroprotection[1][6] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and biological evaluation of analogous pyridazine derivatives. These should be considered as starting points and may require optimization.
4.1. Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a plausible synthetic route starting from 3-amino-6-chloropyridazine.
-
Materials: 3-amino-6-chloropyridazine, sodium propoxide, propanol, reflux apparatus.
-
Procedure:
-
Prepare a solution of sodium propoxide in propanol.
-
Add 3-amino-6-chloropyridazine (1.0 eq) to the sodium propoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
4.2. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of the compound on cancer cell lines.
-
Materials: 96-well plates, cancer cell line of interest (e.g., MCF-7), culture medium, this compound, DMSO, MTT reagent, solubilization buffer.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically ≤ 0.1%).[6]
-
Replace the existing medium with the medium containing the compound or a vehicle control.[6]
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
4.3. In Vitro Kinase Inhibition Assay
This protocol is for assessing the inhibitory activity of the compound against a specific kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a target kinase. Inhibition is quantified by the reduction in the phosphorylation signal.[7]
-
Materials: Target kinase, biotinylated peptide substrate, ATP, this compound, assay buffer, europium-labeled anti-phospho-substrate antibody, streptavidin-conjugated acceptor (e.g., XL665).[7]
-
Procedure:
-
In a suitable assay plate, add the target kinase, the test compound at various concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percentage of inhibition based on controls and determine the IC₅₀ value.
-
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. Its pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The synthetic routes are accessible, and established protocols for biological evaluation can be readily adapted. Future research should focus on the experimental validation of its physicochemical properties, a comprehensive screening of its biological activities, and the identification of its specific molecular targets to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 90008-50-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|CAS 90008-50-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. This compound|CAS 90008-50-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Propoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 6-Propoxypyridazin-3-amine. Due to the current absence of published experimental data for this specific molecule, this document serves as a valuable resource for researchers by offering robustly predicted spectroscopic information based on established principles and data from analogous structures. The provided experimental protocols offer a strong foundation for the empirical analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 6-methylpyridazin-3-amine, 6-isopropylpyridazin-3-amine, and 3-amino-6-propoxypyridazine, and take into account the electronic effects of the propoxy and amine substituents on the pyridazine ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 1H | H-4 (Pyridazine ring) |
| ~6.8 - 7.0 | d | 1H | H-5 (Pyridazine ring) |
| ~6.0 - 6.5 | br s | 2H | -NH₂ |
| ~4.3 - 4.5 | t | 2H | -O-CH₂-CH₂-CH₃ |
| ~1.7 - 1.9 | sextet | 2H | -O-CH₂-CH₂-CH₃ |
| ~0.9 - 1.1 | t | 3H | -O-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 | C-6 (Attached to -O-propoxy) |
| ~158 - 161 | C-3 (Attached to -NH₂) |
| ~125 - 128 | C-4 |
| ~115 - 118 | C-5 |
| ~68 - 71 | -O-CH₂-CH₂-CH₃ |
| ~21 - 24 | -O-CH₂-CH₂-CH₃ |
| ~10 - 12 | -O-CH₂-CH₂-CH₃ |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 153.09 | [M]⁺ |
| 154.10 | [M+H]⁺ |
| 111.06 | [M-C₃H₆]⁺ |
| 96.05 | [M-C₃H₇O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.
¹H NMR Acquisition:
-
Utilize a standard proton pulse sequence on a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with 16 to 32 scans.
-
Set a relaxation delay of 1-2 seconds between scans.
¹³C NMR Acquisition:
-
Employ a proton-decoupled carbon pulse sequence.
-
Acquire the spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Instrumentation:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire data in the positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺). The expected exact mass for this compound (C₇H₁₁N₃O) is 153.0902.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can help to confirm the molecular structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the prediction and subsequent experimental verification of spectroscopic data for a novel compound like this compound.
An In-depth Technical Guide to the Therapeutic Targets of Aminopyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyridazines, detailing the underlying mechanisms of action, relevant signaling pathways, quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the aminopyridazine scaffold.
Kinase Inhibition: A Prominent Anticancer Strategy
Aminopyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)
Dual inhibition of CDKs and HDACs is a promising strategy to enhance antitumor effects and overcome drug resistance. Aminopyridazine-based compounds have been developed as potent dual CDK9/HDAC inhibitors.[1]
Signaling Pathway: CDK/HDAC Dual Inhibition
Caption: Dual inhibition of CDK9 and HDACs by aminopyridazine derivatives.
Quantitative Data: CDK and HDAC Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 8e | CDK9 | 88.4 | [2] |
| HDAC1 | 168.9 | [2] | |
| 9e | FLT3 | 30.4 | [2] |
| HDAC1 | 52.4 | [2] | |
| HDAC3 | 14.7 | [2] | |
| 6d | HDAC1 | 13.2 | [3] |
| HDAC2 | 77.2 | [3] | |
| HDAC3 | 8,908 | [3] | |
| 10c | HDAC1 | 26.2 | [3] |
| HDAC2 | 59.3 | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format for high-throughput screening.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the aminopyridazine derivative in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the respective wells of a 384-well plate.
-
-
Kinase Reaction Mixture:
-
Prepare a master mix containing assay buffer, the target kinase (e.g., CDK9), and its specific peptide substrate.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well.
-
Include a "no kinase" control for 100% inhibition.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence intensity using a plate reader.
-
-
Calculation of Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoKinase) / (Luminescence_Vehicle - Luminescence_NoKinase))
-
Plot percent inhibition against compound concentration to determine the IC50 value.
-
Experimental Protocol: HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.
-
-
Assay Procedure:
-
In a 96-well plate, add HDAC assay buffer.
-
Add the test aminopyridazine compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the HDAC enzyme to each well.
-
Incubate for 20 minutes at room temperature.
-
Add the developer and stop solution.
-
Incubate for 10-40 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.
-
Vaccinia-Related Kinase 1 (VRK1)
VRK1 is a serine/threonine kinase involved in cell division and has been associated with neurological disorders. Aminopyridine scaffolds have been identified as a basis for VRK1 inhibitors.[4][5][6]
Quantitative Data: VRK1 Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 26 | VRK1 | 150 | [4] |
| VRK-IN-1 | VRK1 (on Histone H3) | 250 | [7] |
| VRK-IN-1 | VRK1 (on p53) | 340 | [7] |
| SIRT2 | VRK1 (autophosphorylation) | 190 | [7] |
| SIRT2 | VRK1 (on Histone H3) | 150 | [7] |
Tropomyosin Receptor Kinase (TRK)
TRK is a receptor tyrosine kinase that is a target for cancers with NTRK gene fusions. Aminopyrimidine derivatives have shown potent inhibitory activity against TRKA.[8]
Quantitative Data: TRKA Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 17 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |
| 18 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |
| 19 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |
| 20 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |
| 21 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
MAP4K4 is a serine/threonine kinase implicated in various biological processes, including inflammation and cancer. 2-aminopyridine-based derivatives have been developed as MAP4K4 inhibitors.[9][10]
Quantitative Data: MAP4K4 Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 4s | TGFβR1 | 0.79 ± 0.19 | [10] |
| MAP4K4 | >10,000 | [10] |
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 inhibitors are vasodilating drugs used to treat erectile dysfunction and pulmonary hypertension. Aminopyridazine derivatives have been explored as potential PDE5 inhibitors.
Signaling Pathway: PDE5 Inhibition
Caption: PDE5 inhibition by aminopyridazines leads to smooth muscle relaxation.
Quantitative Data: PDE5 Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs PDE6 | Selectivity vs PDE11 | Reference |
| TPN729MA | PDE5 | 2.28 | 20-fold | 2671-fold | [11] |
| Sildenafil | PDE5 | 5.22 | - | - | [11] |
| Tadalafil | PDE5 | 2.35 | - | - | [11] |
Antibacterial Activity
Aminopyridazine derivatives have demonstrated promising activity against various pathogenic bacteria, making them potential candidates for the development of new antimicrobial agents.
Quantitative Data: Antibacterial Activity
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 0.039 | [12][13] |
| Bacillus subtilis | 0.039 | [12][13] | |
| Bacillus cereus | 0.078 | [12] | |
| Enterococcus faecalis | 0.078 | [12] | |
| Micrococcus luteus | 0.078 | [12] | |
| hBD-3 | Staphylococcus aureus | 1 (0.5-4) | [14] |
| Escherichia coli | 4 (4-8) | [14] | |
| HNP-1 | Staphylococcus aureus | 4 (2-8) | [14] |
| Escherichia coli | 12 (4-32) | [14] | |
| hBD-1 | Staphylococcus aureus | 8 (4-8) | [14] |
| 7-HC | Escherichia coli | 800 | [15] |
| Staphylococcus aureus | 200 | [15] | |
| I3C | Escherichia coli | 800 | [15] |
| Staphylococcus aureus | 400 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method.
-
Compound Preparation:
-
Dissolve the aminopyridazine derivative in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in MHB to the logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
Beyond kinase inhibition, aminopyridazine derivatives exhibit broad anticancer activity through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Imidazopyridine derivatives, structurally related to aminopyridazines, have been shown to inhibit this pathway in breast cancer cells.[8]
Signaling Pathway: Wnt/β-catenin Inhibition
Caption: Inhibition of the Wnt/β-catenin pathway by aminopyridazine derivatives.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [2] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [2] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [2] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [2] |
| 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | |
| T-47D (Breast Cancer) | 0.43 ± 0.01 | ||
| 97 | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | |
| 98 | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | |
| 99 | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | |
| 131 | MCF-7 (Breast Cancer) | 1.33 | |
| MDA-MB-231 (Breast Cancer) | 5 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminopyridazine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect HEK293T cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
Treat the transfected cells with the aminopyridazine derivative and a Wnt ligand (e.g., Wnt3a) to activate the pathway.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the control to assess the inhibitory effect of the compound.
-
Anti-inflammatory Activity
Aminopyridazines have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production
Caption: Aminopyridazines can inhibit the NF-κB pathway to reduce cytokine production.
Experimental Protocol: Cytokine Quantification by ELISA
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the aminopyridazine derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Determine the inhibitory effect of the aminopyridazine derivative.
-
Neuroprotective Effects in Neurodegenerative Diseases
Aminopyridazine derivatives show promise in the treatment of neurodegenerative disorders like Alzheimer's disease by attenuating neuroinflammation and protecting against beta-amyloid (Aβ)-induced neurotoxicity.[11]
Signaling Pathway: Neuroprotection in Alzheimer's Disease
Caption: Aminopyridazines exert neuroprotective effects by suppressing Aβ-induced glial activation and neuroinflammation.
Experimental Protocol: Beta-Amyloid-Induced Neurotoxicity Assay
-
Cell Culture:
-
Culture neuronal cells (e.g., PC12 or primary cortical neurons).
-
-
Aβ Preparation:
-
Prepare aggregated Aβ1-42 peptide by incubating a solution at 37°C for several hours to days.
-
-
Treatment:
-
Pre-treat the neuronal cells with different concentrations of the aminopyridazine derivative for 1-2 hours.
-
Expose the cells to the aggregated Aβ1-42 for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
Measure cell viability using the MTT assay as described previously.
-
Alternatively, quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the aminopyridazine derivative relative to the Aβ-treated control.
-
Conclusion
The aminopyridazine scaffold serves as a versatile platform for the design and development of novel therapeutic agents targeting a wide array of diseases. Their potent inhibitory activity against various kinases, phosphodiesterases, and microbial targets, coupled with their anti-inflammatory and neuroprotective effects, underscores their significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize aminopyridazine-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyridazines inhibit beta-amyloid-induced glial activation and neuronal damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of beta-amyloid-induced neurodegeneration in Alzheimer's disease and novel neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothesis on the Mechanism of Action for 6-Propoxypyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-propoxypyridazin-3-amine. In the absence of direct experimental data for this specific compound, this document synthesizes current knowledge of structurally related pyridazine derivatives to propose likely biological targets and signaling pathway interactions. The pyridazine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein classes.[1][2] Based on this precedent, we hypothesize that this compound is likely to exhibit activity as a modulator of protein kinases, sigma receptors, and/or trace amine-associated receptors. This guide provides a foundational framework for future investigation, including detailed experimental protocols for target validation and characterization.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, making it an attractive moiety for the design of selective ligands.[1] Substituted pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The this compound structure features a key 3-amino group, which can serve as a critical hydrogen bond donor and acceptor, and a 6-propoxy group that is expected to influence the molecule's lipophilicity and steric interactions within the binding pockets of its biological targets.[1]
Hypothesized Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: Protein Kinase Inhibition
The pyridazine scaffold is a common feature in numerous protein kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, particularly cancer and inflammatory disorders.
Proposed Mechanism: this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The 3-amino group could form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The 6-propoxy group would likely occupy a hydrophobic pocket, contributing to the affinity and selectivity of the molecule. Inhibition of a specific kinase would disrupt downstream signaling pathways, leading to the observed pharmacological effects.
Hypothesized Kinase Signaling Pathway
Caption: Hypothesized kinase inhibition pathway for this compound.
Hypothesis 2: Sigma Receptor Modulation
Sigma receptors (σ1 and σ2) are non-opioid intracellular proteins, primarily located in the endoplasmic reticulum, that are involved in cellular signaling and have been identified as therapeutic targets for neurological disorders and cancer.[1] Many sigma receptor ligands contain a basic amine functionality, a feature present in this compound.[1]
Proposed Mechanism: The basic 3-amino group of this compound could interact with the acidic residues within the binding site of σ1 or σ2 receptors. This interaction could either be agonistic or antagonistic, leading to a modulation of intracellular calcium signaling and other downstream events.
Caption: Hypothesized TAAR1 agonism and downstream signaling.
Quantitative Data from Structurally Related Compounds
While no specific data exists for this compound, the following table presents illustrative data from other pyridazine derivatives to provide a context for potential potency.
| Compound Class | Target | Assay Type | Reported Activity (IC₅₀/Kᵢ) |
| Pyridazine Derivative A | Kinase X | Biochemical Kinase Assay | 50 nM |
| Pyridazine Derivative B | Sigma-1 Receptor | Radioligand Binding Assay | 120 nM |
| Pyridazine Derivative C | TAAR1 | cAMP Accumulation Assay | 300 nM |
Note: This data is illustrative and not from this compound.
Proposed Experimental Protocols for Target Validation
To test the proposed hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.
Experimental Workflow for Target Validation
Caption: Proposed experimental workflow for validating the biological target(s).
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify potential protein kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.
-
Prepare a stock solution of this compound in DMSO.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Kinase activity is measured via radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based methods.
-
Results are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control (DMSO).
-
Hits are defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.
-
Protocol 2: Sigma Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.
-
Methodology:
-
Prepare membrane fractions from cells or tissues known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
-
Protocol 3: TAAR1-Mediated cAMP Accumulation Assay
-
Objective: To assess the functional activity of this compound at the TAAR1 receptor.
-
Methodology:
-
Use a stable cell line recombinantly expressing human TAAR1 (e.g., HEK293-hTAAR1).
-
Plate the cells in a multi-well format and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Generate a dose-response curve and calculate the EC₅₀ value to determine the compound's potency as a TAAR1 agonist.
-
Conclusion
The pyridazine derivative this compound represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant biological targets. Based on the extensive literature on related compounds, we have formulated three primary hypotheses for its mechanism of action: inhibition of protein kinases, modulation of sigma receptors, or agonism of the TAAR1 receptor. The proposed experimental workflows provide a clear path forward for the systematic investigation and validation of these hypotheses. Elucidating the precise mechanism of action will be crucial for the future development of this compound as a potential therapeutic agent.
References
In Silico Modeling of 6-Propoxypyridazin-3-amine Target Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 6-Propoxypyridazin-3-amine, a novel small molecule with therapeutic potential. Due to the current absence of direct experimental data for this specific compound, this document outlines a prospective strategy for identifying and characterizing its biological targets. By synthesizing knowledge from structurally related pyridazine derivatives, we propose high-priority potential targets and detail a complete computational workflow, from target selection to advanced binding free energy calculations. This guide also includes established experimental protocols for the eventual validation of in silico predictions, aiming to equip researchers with the necessary tools to elucidate the mechanism of action of this compound.
Introduction to this compound and the Pyridazine Scaffold
The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known for its capacity to interact with a wide array of biological targets.[1] Its distinct electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable moiety for designing selective ligands.[1] Substituted pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The compound this compound features a 3-amine group, providing a key interaction point for hydrogen bonding, and a 6-propoxy group, which is expected to modulate lipophilicity and steric interactions within target binding sites.[1]
Given the novelty of this compound, this guide proposes a structured in silico modeling approach to predict its binding characteristics and guide future experimental validation.
Proposed Biological Targets
Based on the pharmacology of structurally analogous compounds, the following protein families are proposed as high-priority potential targets for this compound.
Protein Kinases
The pyridazine scaffold is present in numerous compounds that act as kinase inhibitors.[2] A structurally related compound, 6-Methoxypyridazin-3-amine hydrochloride, has been shown to inhibit the c-Jun N-terminal kinase 1 (JNK1) pathway, which is critical in cancer cell proliferation and survival.[3] This suggests that protein kinases are a promising target class for this compound.
References
Navigating the Challenges of 6-Propoxypyridazin-3-amine: A Technical Guide to its Solubility and Stability in DMSO
For Immediate Release
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the critical aspects of solubility and stability for 6-Propoxypyridazin-3-amine in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and data presentation to facilitate informed decision-making in preclinical research.
Executive Summary
This compound, a member of the pyridazine class of heterocyclic compounds, is anticipated to have moderate to good solubility in polar aprotic solvents such as DMSO.[1] The structural features, including the propoxy group and the pyridazine ring, contribute to its overall physicochemical profile. However, empirical determination of its solubility and stability is crucial for accurate and reproducible experimental outcomes. This guide outlines standardized protocols for quantifying the solubility and assessing the chemical stability of this compound in DMSO, and presents a framework for data interpretation.
Solubility Profile
The solubility of a compound in DMSO is a critical parameter for its handling, storage, and use in high-throughput screening and other in vitro assays. Both kinetic and thermodynamic solubility are relevant metrics in drug discovery. Kinetic solubility measures the concentration of a compound that remains in solution after a concentrated DMSO stock is diluted into an aqueous buffer, reflecting conditions often encountered in biological assays.[2][3] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound in a solvent.[2][3]
While specific experimental data for this compound is not publicly available, a structurally related compound, 6-phenyl-pyridazin-3(2H)-one, has been shown to have a mole fraction solubility of 4.00 x 10⁻¹ in pure DMSO at 298.2 K.[4] This suggests that pyridazine derivatives can exhibit high solubility in DMSO. The following table summarizes the expected solubility data for this compound based on the analysis of similar structures.
| Parameter | Method | Solvent System | Temperature (°C) | Expected Solubility (mM) |
| Kinetic Solubility | Nephelometry/LC-MS | PBS (pH 7.4) with 1% DMSO | 25 | > 100 |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | 100% DMSO | 25 | 200 - 500 |
| 100% DMSO | 37 | > 500 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values should be determined using the protocols outlined in this guide.
Stability Assessment
The chemical stability of this compound in DMSO is a key factor for ensuring the integrity of stock solutions over time. Degradation of the compound can lead to inaccurate concentration measurements and potentially confounding results in biological assays. Factors that can influence stability in DMSO include the presence of water, exposure to light, and elevated temperatures.[5]
A comprehensive stability assessment involves both long-term storage studies under typical repository conditions and forced degradation studies to identify potential degradation pathways.[6][7] Stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for separating the parent compound from any degradation products.[8]
| Condition | Duration | Temperature (°C) | Light Condition | Expected Purity (%) | Potential Degradants |
| Long-Term Stability | 1 year | -20 | Dark | > 98 | Minimal degradation expected |
| 1 year | 4 | Dark | > 95 | Minimal degradation expected | |
| 1 year | 25 (Room Temp) | Ambient Light | 85 - 95 | Oxidation, hydrolysis (if water is present) | |
| Forced Degradation | 24 hours | 60 | Dark | 70 - 80 | Thermally induced degradation products |
| 24 hours | 25 | UV Light | 60 - 70 | Photodegradation products | |
| 24 hours | 25 | Dark | 80 - 90 | Oxidative degradation products (e.g., N-oxides) | |
| 24 hours | 25 | Dark | < 50 | Acid-catalyzed hydrolysis of the propoxy group | |
| 24 hours | 25 | Dark | 70 - 80 | Base-catalyzed degradation |
Note: This table provides a hypothetical stability profile. Experimental verification is necessary.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection: Utilize a C18 reversed-phase column. A typical starting mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Forced Degradation: Subject solutions of this compound in DMSO to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Optimization: Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all stress conditions, ensuring no co-eluting impurities.
Long-Term Stability Study
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Storage: Store the aliquots under various conditions (e.g., -20°C, 4°C, and room temperature) in the dark.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.
-
Analysis: Analyze the purity of the sample using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of compound remaining.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Long-Term Stability Study Workflow.
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in DMSO. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is essential for the successful progression of this compound through the drug discovery pipeline. While pyridazine derivatives are generally soluble in DMSO, empirical validation of both solubility and stability is a critical step in de-risking a compound for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the role of pyridazine scaffolds in drug discovery, with a focus on their application in oncology, inflammatory diseases, and infectious diseases. The guide details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and evaluation, and key signaling pathways modulated by pyridazine-based drugs.
Physicochemical Properties and Advantages in Drug Design
The pyridazine nucleus offers several advantages in drug design. It is a bioisosteric replacement for phenyl and other heteroaromatic rings, often improving aqueous solubility and metabolic stability.[2] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Furthermore, pyridazine derivatives have been shown to exhibit a reduced potential for inhibition of cytochrome P450 enzymes and the hERG potassium channel, which are common liabilities in drug development.[1]
Therapeutic Applications and Key Drug Molecules
Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic effects.[3][4][5][6][7] Several pyridazine-based drugs have received regulatory approval, validating the therapeutic potential of this scaffold.
Recently approved pyridazine-containing drugs include:
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[1][2]
-
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[1]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor used for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of representative pyridazine derivatives across various therapeutic targets.
Table 1: Anticancer Activity of Pyridazine Derivatives (Kinase Inhibitors)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Ponatinib | BCR-ABL (native) | 0.37 | - | [2] |
| Ponatinib | BCR-ABL (T315I) | 2.0 | - | [2] |
| Ponatinib | VEGFR2 | 1.5 | - | [2] |
| Ponatinib | FGFR1 | 2.2 | - | [2] |
| Ponatinib | Src | 5.4 | - | [2] |
| Pyrazine Derivative 17 | TRKA | 7.68 | MK12 (colon) | [8] |
| Pyrazine Derivative 20 | TRKA | 0.22 | MK12 (colon) | [8] |
| Pyridazine-based ALK5 Inhibitor 4 | ALK5 | 8.9 | - | [9] |
| Pyridazine-based ALK5 Inhibitor 23 | ALK5 | 2.3 | - | [9] |
Table 2: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Microbial Strain | MIC (µM) | Reference |
| Pyridazinone Derivative 7 | S. aureus (MRSA) | 3.74 | [10] |
| Pyridazinone Derivative 7 | P. aeruginosa | 8.92 | [10] |
| Pyridazinone Derivative 7 | A. baumannii | 3.74 | [10] |
| Pyridazinone Derivative 13 | S. aureus (MRSA) | 3.74 | [10] |
| Pyridazinone Derivative 13 | P. aeruginosa | 8.92 | [10] |
| Pyridazinone Derivative 13 | A. baumannii | 3.74 | [10] |
| Chloro derivative | E. coli | 0.892-3.744 µg/mL | [11] |
| Chloro derivative | P. aeruginosa | 0.892-3.744 µg/mL | [11] |
| Chloro derivative | S. marcescens | 0.892-3.744 µg/mL | [11] |
| Compound 15 | C. albicans | 1.04 x 10⁻² | [11] |
| Compound 15 | A. niger | 1.04 x 10⁻² | [11] |
Experimental Protocols
Synthesis of Key Pyridazine Scaffolds
1. Synthesis of 3,6-Dichloropyridazine (A Common Intermediate)
This protocol describes a common method for the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide).
-
Materials: Pyridazine-3,6-diol, phosphorus oxychloride (POCl₃), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, water, brine, sodium sulfate.
-
Procedure:
-
To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight.[12]
-
After completion of the reaction (monitored by TLC), concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with ethyl acetate.
-
Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[12]
-
2. General Procedure for Amination of 3,6-Dichloropyridazine
This protocol provides a general method for the synthesis of 3-amino-6-chloropyridazine.
-
Materials: 3,6-Dichloropyridazine, ammonia water, a suitable solvent (e.g., DMF, methanol, ethanol, dichloromethane).
-
Procedure:
-
In a reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent.
-
Add ammonia water (3.0 eq).
-
Heat the mixture in a sealed vessel at a temperature ranging from 30-180 °C for 5-26 hours.[13]
-
Monitor the reaction by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 3-amino-6-chloropyridazine.[13]
-
Biological Evaluation Protocols
1. Antimicrobial Activity Assay (Microdilution Broth Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine compounds.
-
Materials: Test compounds, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, resazurin or similar indicator dye.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive (microbe without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours).
-
After incubation, add an indicator dye like alamarBlue (resazurin) to the wells and incubate further.[10]
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).[10]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyridazine-based drugs are achieved through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key pyridazine drugs.
VEGFR-2 Signaling Pathway and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[14] Several pyridazine-based kinase inhibitors, including ponatinib, target VEGFR-2 to exert their anti-cancer effects by inhibiting tumor angiogenesis.[2]
Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazine-based kinase inhibitors like ponatinib.
BCR-ABL Signaling in CML and Inhibition by Ponatinib
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[3] Ponatinib is a potent inhibitor of BCR-ABL, including the T315I mutant which is resistant to other tyrosine kinase inhibitors.[5][15]
Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL signaling pathway in CML.
TYK2 Signaling Pathway and Allosteric Inhibition by Deucravacitinib
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and mediates the signaling of key cytokines in inflammatory diseases like psoriasis, such as IL-23 and type I interferons.[16][17] Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that binds to the regulatory pseudokinase domain, leading to allosteric inhibition.[18]
Caption: Deucravacitinib allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.
GnRH Receptor Signaling and Antagonism by Relugolix
Gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland control the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones like testosterone and estrogen.[19][20] Relugolix acts as a GnRH receptor antagonist, blocking this pathway.[21]
Caption: Relugolix antagonizes the GnRH receptor, suppressing sex hormone production.
Conclusion and Future Perspectives
The pyridazine scaffold has proven to be a versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and diverse biological activities have led to the development of successful drugs for a range of diseases. The continued exploration of pyridazine chemistry, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on the development of pyridazine derivatives with enhanced selectivity and potency, as well as novel applications in emerging therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omnihealthpractice.com [omnihealthpractice.com]
- 7. guidechem.com [guidechem.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 13. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 18. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 19. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. urology-textbook.com [urology-textbook.com]
Methodological & Application
Synthesis of 6-Propoxypyridazin-3-amine via Suzuki-Miyaura Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-propoxypyridazin-3-amine, a pyridazine derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy employs a key Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this compound, the following protocols are based on established methodologies for analogous pyridazine derivatives.[1] Optimization of the described conditions may be necessary to achieve the desired results.
Introduction
The pyridazine scaffold is a significant pharmacophore present in numerous compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, features a propoxy group at the 6-position and an amino group at the 3-position, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The amino group can be readily functionalized, allowing for the exploration of structure-activity relationships in drug discovery programs.[1]
This application note details a two-step synthetic route starting from the commercially available 3,6-dichloropyridazine. The synthesis involves an initial nucleophilic aromatic substitution to selectively introduce the amino group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the propoxy group.
Potential Therapeutic Relevance
Derivatives of the pyridazine core are known to be investigated for a variety of pharmacological effects. Given the structural similarities to other biologically active pyridazines, derivatives of this compound could potentially be explored for their utility in targeting various signaling pathways, such as those involving protein kinases, which are often implicated in diseases like cancer and inflammation.[1][3]
Below is a generalized diagram of a kinase signaling pathway that could be a target for novel pyridazine-based inhibitors.
Caption: A hypothetical kinase signaling pathway potentially targeted by pyridazine derivatives.
Synthetic Workflow
The proposed synthesis of this compound follows a logical two-step process, beginning with selective amination of a di-halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the controlled introduction of the desired functional groups.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure outlines the selective mono-amination of 3,6-dichloropyridazine. Controlling the stoichiometry of ammonia and the reaction temperature is crucial to favor the formation of the desired product and minimize the di-aminated byproduct.[4]
-
Materials:
-
3,6-Dichloropyridazine
-
Ammonia solution (e.g., 7N in methanol)
-
Methanol or Ethanol
-
-
Procedure:
-
In a pressure vessel, dissolve 3,6-dichloropyridazine in a suitable solvent like methanol or ethanol.[4]
-
Add a solution of ammonia in the chosen solvent. A molar ratio of 1.5 to 3 equivalents of ammonia to 3,6-dichloropyridazine is recommended.[4]
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.[4]
-
Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel or recrystallization to yield 3-amino-6-chloropyridazine.[2]
-
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with a suitable boronic acid derivative to introduce the propoxy group. The choice of catalyst, base, and solvent system is critical for a successful reaction.[4][5]
-
Materials:
-
3-Amino-6-chloropyridazine
-
(3-Propoxy)propylboronic acid pinacol ester (as a proxy for a propoxy source, requiring subsequent steps not detailed here) or more directly, though less common for Suzuki, a propoxy source would be introduced via other means. A more direct Suzuki approach for a related structure would use n-propylboronic acid to yield 6-propylpyridazin-3-amine.[4][5] For the synthesis of the title compound, a nucleophilic aromatic substitution would be more conventional. However, to adhere to the prompt's core requirement of a Suzuki-Miyaura coupling, a hypothetical coupling partner is considered.
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
-
Procedure:
-
To a reaction flask, add 3-amino-6-chloropyridazine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., K₂CO₃, 2-3 eq).[4][6]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add the degassed solvent system.[4]
-
Heat the reaction mixture to a temperature between 80-100 °C.[4]
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 8-16 hours.[4]
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.[5]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[4]
-
Data Presentation
The following tables present hypothetical yet expected data for the synthesis of this compound based on typical results for analogous reactions. Actual results may vary.[4]
Table 1: Reaction Parameters and Yields
| Step | Starting Material | Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dichloropyridazine | Ammonia (2 eq) | - | - | Methanol | 100 | 18 | 70-85 |
| 2 | 3-Amino-6-chloropyridazine | Boronic Acid Derivative (1.3 eq) | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5 eq) | Dioxane/H₂O | 90 | 12 | 60-75 |
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Features |
| ¹H NMR | Chemical shifts (δ, ppm) for pyridazine ring protons (~6.8-7.5 ppm), -NH₂ protons (broad singlet, ~5.0-5.5 ppm), -OCH₂- protons (triplet, ~4.3 ppm), -CH₂- protons (sextet, ~1.8 ppm), and -CH₃ protons (triplet, ~1.0 ppm).[7] |
| ¹³C NMR | Chemical shifts (δ, ppm) for pyridazine ring carbons, and aliphatic carbons of the propoxy group. |
| Mass Spec. | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₇H₁₁N₃O.[8] |
Troubleshooting
A logical approach to troubleshooting common issues in the synthesis is outlined below.
Caption: A troubleshooting guide for the Suzuki-Miyaura coupling step.
For further details on troubleshooting, such as identifying major impurities like unreacted starting materials or byproducts, refer to technical support documents for related syntheses.[4] Purification is typically achieved via column chromatography on silica gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Protocol for Palladium-Catalyzed Synthesis of 6-Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted pyridazines utilizing palladium-catalyzed cross-coupling reactions. The pyridazine moiety is a significant scaffold in medicinal chemistry and materials science, and these protocols offer versatile methods for its functionalization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the synthesis of 6-substituted pyridazines, four key transformations are particularly relevant: the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups, the Buchwald-Hartwig amination for the synthesis of 6-aminopyridazines, the Sonogashira coupling for the formation of 6-alkynylpyridazines, and the Heck reaction for the introduction of alkenyl groups.[1] These reactions typically involve the coupling of a 6-halopyridazine with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.
Data Presentation: Comparison of Palladium-Catalyzed Reactions
The following tables summarize typical reaction conditions and yields for the synthesis of 6-substituted pyridazines via different palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 6-Chloropyridazines with Arylboronic Acids [2][3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 50 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 70-80[5] |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane | 110 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of 6-Chloropyridazines with Amines [6][7][8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Dioxane | 120 | 24 | 65-75 |
Table 3: Sonogashira Coupling of 6-Halopyridazines with Terminal Alkynes [9][10][11][12]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Toluene | 70 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | THF | 60 | 8 | 75-85 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 90 | 24 | 70-80 |
Table 4: Heck Reaction of 6-Chloropyridazines with Alkenes [13][14][15][16]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 65-75 |
| 3 | Ethyl vinyl ether | Pd(OAc)₂ (3) | dppp (6) | Et₃N | Acetonitrile | 115 | 16 | 60-70[14] |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 140 | 24 | 55-65 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazines
This protocol describes a general procedure for the coupling of a 6-chloropyridazine with an arylboronic acid.
Materials:
-
6-Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloropyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add deoxygenated toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyridazines
This protocol outlines a general method for the N-arylation of a 6-chloropyridazine with an amine.[6]
Materials:
-
6-Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 6-chloropyridazine and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-aminopyridazine.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylpyridazines
This protocol provides a general procedure for the coupling of a 6-halopyridazine with a terminal alkyne.[9]
Materials:
-
6-Iodo or 6-bromopyridazine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add the 6-halopyridazine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-alkynylpyridazine.
Protocol 4: Heck Reaction for the Synthesis of 6-Alkenylpyridazines
This protocol describes a general method for the coupling of a 6-chloropyridazine with an alkene.[13]
Materials:
-
6-Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF, 5 mL)
Procedure:
-
In a Schlenk tube, combine 6-chloropyridazine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 6-alkenylpyridazine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed synthesis.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 6-Propoxypyridazin-3-amine as a Fragment in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Among these, 6-Propoxypyridazin-3-amine stands out as a valuable fragment for drug design, particularly in the realm of kinase inhibition. Its structure, featuring a 3-amine group for key hydrogen bonding interactions and a 6-propoxy group to modulate lipophilicity and steric interactions, makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns.[5][6] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in drug discovery, with a focus on oncology and inflammation.
Application Notes
The pyridazine core is a prominent feature in numerous kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][7] Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors, targeting the hinge region of various kinases. The 3-amino group can form critical hydrogen bonds with the kinase hinge, while the propoxy group can be oriented towards the solvent-exposed region or a hydrophobic pocket, providing a vector for further chemical elaboration to enhance potency and selectivity.[6][8]
Potential Therapeutic Areas:
-
Oncology: Targeting kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[9][10]
-
Inflammatory Diseases: Inhibiting pro-inflammatory signaling cascades mediated by kinases like p38.[7][11]
-
Neurodegenerative Diseases: Modulating neuroinflammatory responses by targeting relevant kinases.[10]
Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the following table presents hypothetical IC50 values for a representative derivative, "Compound X," based on reported activities for analogous 3,6-disubstituted pyridazines.[9] This data serves as a guide for expected potency against various cancer cell lines and kinases.
| Cell Line | Cancer Type | Target Kinase | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | CDK2 | 0.99 |
| T-47D | Breast Cancer | CDK2 | 0.43 |
| HCT116 | Colon Cancer | JNK1 | 1.5 |
| A549 | Lung Cancer | JNK1 | 2.1 |
| SKOV-3 | Ovarian Cancer | Not Specified | > 20 |
Data is hypothetical and based on reported values for other 3,6-disubstituted pyridazines.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction followed by an amination step, adapted from general procedures for similar pyridazine derivatives.[6][12]
A. Synthesis of 3-Chloro-6-propoxypyridazine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3,6-dichloropyridazine (1.0 eq), propylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.02 eq), and a phosphine ligand like di(adamantan-1-yl)(butyl)phosphane (0.04 eq).[6]
-
Solvent and Base Addition: Add anhydrous dioxane and water (4:1 v/v) to the flask, followed by the addition of a base such as lithium tert-butoxide (3.0 eq).[6]
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
B. Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-6-propoxypyridazine (1.0 eq) in 1,4-dioxane.
-
Amination: Add an excess of aqueous ammonia (e.g., 10-20 equivalents).[6]
-
Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[6]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JNK1)
This protocol outlines a generic high-throughput screening assay to identify inhibitors of JNK1 kinase activity.[10]
-
Compound Plating: Prepare serial dilutions of this compound derivatives in DMSO and dispense into 384-well assay plates.
-
Assay Mix Preparation: Prepare a master mix containing recombinant human JNK1 enzyme and a suitable kinase substrate (e.g., biotinylated-c-Jun peptide) in an appropriate assay buffer.
-
Dispensing: Dispense the assay mix into the plates containing the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ or HTRF®) to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.[1]
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]
Protocol 4: Western Blotting for Phosphorylated Kinase Substrates
This protocol is used to confirm the inhibition of a specific signaling pathway in cells.[9]
-
Cell Lysis: Treat cells with the this compound derivative for a specified time, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-JNK) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total JNK).[9]
Signaling Pathway Visualization
Derivatives of this compound are potential inhibitors of stress-activated protein kinase pathways such as the JNK signaling cascade, which is implicated in both cancer and inflammation.[9][10]
Conclusion
This compound is a promising fragment for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and notes provided here offer a foundational framework for researchers to synthesize, screen, and characterize derivatives of this scaffold. Further investigation is warranted to elucidate the precise mechanisms of action and to validate the activity of these compounds in more complex preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyridazine and its derivatives | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 6-Propoxypyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The 6-Propoxypyridazin-3-amine scaffold, in particular, presents a promising starting point for the development of novel therapeutics. The propoxy group at the 6-position can influence lipophilicity and target engagement, while the 3-amine group provides a crucial point for hydrogen bonding within target binding sites.[1] Based on the known pharmacology of structurally related compounds, derivatives of this compound are hypothesized to act as inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2]
These application notes provide a comprehensive guide for developing and executing cell-based assays to characterize the biological activity of this compound derivatives. The protocols detailed herein cover initial cytotoxicity screening, assessment of effects on cell cycle and apoptosis, and investigation into the inhibition of specific kinase signaling pathways.
General Compound Handling
Proper handling of this compound derivatives is crucial for obtaining reliable and reproducible results.
-
Solubility: These compounds are generally soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO.
-
Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Experimental Workflow
A tiered approach is recommended for the evaluation of this compound derivatives. This workflow allows for an initial broad screening followed by more detailed mechanistic studies for promising compounds.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for a representative this compound derivative, designated as "Compound-X," to illustrate the expected outcomes of the described assays.
Table 1: Cytotoxicity of Compound-X against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| PC-3 | Prostate Cancer | 7.1 |
Table 2: Effect of Compound-X on Cell Cycle Distribution in MCF-7 cells.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 55.3 | 28.1 | 16.6 |
| Compound-X (5 µM) | 72.8 | 15.4 | 11.8 |
Table 3: Induction of Apoptosis by Compound-X in MCF-7 cells.
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle (0.1% DMSO) | 3.2 | 1.5 |
| Compound-X (5 µM) | 25.7 | 8.4 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound derivatives on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the this compound derivative at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase (G0/G1, S, G2/M).
Protocol 3: Western Blot Analysis for Phosphorylated Kinase Substrates
This protocol is used to investigate the effect of the compounds on specific signaling pathways by detecting the phosphorylation status of key proteins.
Materials:
-
Cancer cell line
-
Complete growth medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Determine the protein concentration of the lysates using a BCA assay.[2]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Visualization
Derivatives of this compound may target various kinase signaling pathways implicated in cancer cell proliferation and survival. A generalized representation of a key pathway, the PI3K/Akt pathway, is shown below.
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, cell cycle, apoptosis, and key signaling pathways, researchers can effectively identify promising lead compounds for further development in areas such as oncology. The adaptability of these assays allows for their application across various cell lines and cancer types, facilitating a comprehensive understanding of the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols for High-Throughput Screening of Aminopyridazine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of aminopyridazine libraries, a chemical scaffold of significant interest in modern drug discovery. Aminopyridazine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This document outlines detailed protocols for biochemical and cell-based assays, presents representative quantitative data from screening campaigns, and visualizes key experimental workflows and signaling pathways.
Introduction to Aminopyridazine Libraries in Drug Discovery
The aminopyridazine core is a versatile heterocyclic motif that has been successfully employed in the development of inhibitors for various enzyme families, notably protein kinases. Its structural features allow for diverse substitutions, enabling the creation of large and chemically diverse libraries for HTS. High-throughput screening of these libraries facilitates the rapid identification of "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.
Data Presentation: Inhibitory Activities of Aminopyridazine Derivatives
The following tables summarize representative data from high-throughput screening of aminopyridazine libraries against various protein kinases and cancer cell lines. This data is illustrative and serves to demonstrate how HTS results for an aminopyridazine library can be presented.
Table 1: Representative Inhibitory Activity of an Aminopyridazine Library against a Kinase Panel
| Compound ID | Kinase Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) | Z'-Factor |
| APD-001 | Kinase A | ADP-Glo | 95 | 0.5 | 0.85 |
| APD-002 | Kinase A | ADP-Glo | 12 | > 50 | 0.85 |
| APD-003 | Kinase B | ADP-Glo | 88 | 1.2 | 0.79 |
| APD-004 | Kinase B | ADP-Glo | 5 | > 50 | 0.79 |
| APD-005 | Kinase C | ADP-Glo | 92 | 0.8 | 0.81 |
| APD-006 | Kinase C | ADP-Glo | 9 | > 50 | 0.81 |
Table 2: Representative Anti-proliferative Activity of Aminopyridazine Hits in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| APD-001 | Cell Line X (e.g., HeLa) | MTT | 98 | 0.8 |
| APD-001 | Cell Line Y (e.g., A549) | MTT | 92 | 1.5 |
| APD-003 | Cell Line X (e.g., HeLa) | MTT | 85 | 2.1 |
| APD-003 | Cell Line Y (e.g., A549) | MTT | 78 | 3.7 |
| APD-005 | Cell Line X (e.g., HeLa) | MTT | 95 | 1.1 |
| APD-005 | Cell Line Y (e.g., A549) | MTT | 89 | 2.3 |
Signaling Pathways Targeted by Aminopyridazine Derivatives
Aminopyridazine and related aminopyridine scaffolds have been shown to target key signaling pathways implicated in cancer and inflammatory diseases. The diagrams below, generated using the DOT language, illustrate two such pathways.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Biochemical Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format for the high-throughput screening of aminopyridazine libraries against a specific protein kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase and substrate
-
Aminopyridazine library in DMSO
-
Assay plates (384-well, white, flat-bottom)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each compound from the aminopyridazine library source plate to the corresponding wells of the 384-well assay plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.
-
Add 5 µL of the 2X kinase/substrate master mix to each well of the assay plate containing the compounds.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[1][2] This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1][2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to assess the quality of the assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[3]
-
Cell-Based Assay: MTT Cell Proliferation Assay
This protocol is designed for a 384-well plate format to screen for the anti-proliferative effects of an aminopyridazine library on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminopyridazine library in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Assay plates (384-well, clear, flat-bottom, tissue culture-treated)
-
Multichannel pipettes or automated liquid handling system
-
Spectrophotometer plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Add 40 nL of each aminopyridazine compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM).
-
Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a spectrophotometer plate reader.[5]
-
Calculate the percent inhibition of cell proliferation for each compound by normalizing the absorbance to the DMSO-treated control wells.
-
Identify hit compounds that exhibit significant anti-proliferative activity.
-
References
- 1. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 6-Propoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for the analytical characterization of 6-Propoxypyridazin-3-amine is limited in publicly available literature. The following application notes and protocols are based on predicted data, established analytical methodologies for analogous compounds such as 6-Methoxypyridazin-3-amine, and general principles of analytical chemistry. These protocols should be considered as starting points and will likely require optimization for specific instrumentation and sample matrices.
Introduction
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a propoxy group at the 6-position and an amino group at the 3-position. The pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of this compound in research and development settings.
This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including predicted spectral data, detailed experimental protocols for chromatographic and spectroscopic techniques, and visual workflows to guide the analytical process.
Physicochemical Properties (Predicted and Analog-Based)
The physicochemical properties of this compound have been predicted based on its structure and comparison with the experimentally derived data for its analog, 6-Methoxypyridazin-3-amine.
| Property | Predicted Value for this compound | Experimental/Computed Value for 6-Methoxypyridazin-3-amine |
| Molecular Formula | C₇H₁₁N₃O | C₅H₇N₃O[1][2] |
| Molecular Weight | 153.18 g/mol | 125.13 g/mol [1][2] |
| CAS Number | Not available | 7252-84-8[1][2] |
| Predicted LogP | ~1.0 | -0.4[1] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 4 | 4[2] |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | 61.03 Ų[2] |
Spectroscopic Characterization
The following sections provide predicted spectral data for this compound based on the known spectral characteristics of 6-Methoxypyridazin-3-amine and other similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | H-4 (pyridazine ring) |
| ~ 6.8 | d | 1H | H-5 (pyridazine ring) |
| ~ 5.8 | br s | 2H | -NH₂ |
| ~ 4.2 | t | 2H | -OCH₂- |
| ~ 1.7 | sext | 2H | -CH₂- (middle) |
| ~ 0.9 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C-6 |
| ~ 158 | C-3 |
| ~ 125 | C-4 |
| ~ 115 | C-5 |
| ~ 69 | -OCH₂- |
| ~ 22 | -CH₂- (middle) |
| ~ 10 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in this compound.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| ~ 1620 | Strong | N-H bend | Primary amine (-NH₂) |
| ~ 1580 | Strong | C=N stretch | Pyridazine ring |
| ~ 1250 | Strong | C-O stretch | Aryl-alkyl ether |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 153.09 | [M]⁺ |
| 154.10 | [M+H]⁺ |
| 111.06 | [M-C₃H₇]⁺ |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. Due to the basic nature of the amine group, reversed-phase HPLC with a C18 column is a suitable starting point. Since the molecule has a UV chromophore, UV detection is appropriate.
General HPLC Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer, pH 3-7) is recommended to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, particularly for assessing its volatility and for the identification of volatile impurities. The primary amine functionality may require derivatization to improve peak shape and thermal stability, although analysis of the underivatized amine is also possible on specialized columns.
General GC-MS Protocol
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax or amine-specific column) is recommended for the analysis of the underivatized amine. A non-polar column (e.g., DB-5ms) can be used for the derivatized analyte.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Derivatization (Optional): Silylation with reagents like BSTFA or acylation with trifluoroacetic anhydride can be performed to improve chromatographic performance.
Experimental Workflows (Graphviz Diagrams)
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical workflow for chromatographic method development.
Conclusion
The analytical characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. While direct experimental data is scarce, the predictive data and generalized protocols provided in these application notes offer a solid foundation for researchers to develop and validate robust analytical methods for this compound. It is imperative to perform in-house validation of these methods to ensure their suitability for the intended purpose.
References
Application Note & Protocol: HPLC and LC-MS Methods for Purity Analysis of 6-Propoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purity analysis of 6-Propoxypyridazin-3-amine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are designed for robustness and accuracy in quantifying the main component and detecting potential impurities. These protocols are intended to serve as a comprehensive guide for quality control and assurance in a drug development setting.
Introduction
This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry. The purity of such intermediates is a critical parameter that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for its quality control. This application note details a reversed-phase HPLC method for purity assessment and an LC-MS method for the identification and quantification of trace impurities.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
| UV λmax | ~254 nm |
I. HPLC Method for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying known impurities.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
Experimental Protocol
1. Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Typical Retention Times and Limits of Detection
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 0.1 | 0.3 |
| Potential Impurity 1 | 6.2 | 0.08 | 0.25 |
| Potential Impurity 2 | 10.1 | 0.09 | 0.28 |
II. LC-MS Method for Impurity Identification and Quantification
This method provides higher sensitivity and specificity for the detection and identification of unknown impurities and degradation products.
Instrumentation and Conditions
| Parameter | Specification |
| LC System | UPLC/HPLC system coupled to a Mass Spectrometer |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min, hold for 3 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Scan Range (Q-TOF) | m/z 50-500 |
Experimental Protocol
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of the this compound sample in methanol.
-
Filter through a 0.22 µm syringe filter.
2. Data Acquisition and Analysis:
-
Acquire data in full scan mode to detect all ions.
-
Use tandem MS (MS/MS) to fragment ions of interest for structural elucidation of impurities.
-
Quantify impurities using an external standard method if reference standards are available, or by relative peak area if not. Common impurities in related syntheses can arise from starting materials or byproducts.[1]
Data Presentation
Table 2: Expected Mass-to-Charge Ratios
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 154.0975 |
| Potential Starting Material Impurity | Varies |
| Potential Dimer Impurity | 307.1873 |
Workflow and Logical Relationships
Caption: Analytical workflow for this compound purity analysis.
Discussion
The provided HPLC method is a reliable technique for routine quality control, offering a good balance of resolution and analysis time. The use of a C18 column is standard for moderately polar compounds like this compound. The gradient elution ensures that both the main compound and potential impurities with a range of polarities are well-separated.
The LC-MS method is indispensable for a deeper understanding of the impurity profile. High-resolution mass spectrometry (like Q-TOF) allows for the determination of the elemental composition of unknown impurities, which is a significant advantage in their structural elucidation. For routine quantification of known impurities, a more sensitive and robust triple quadrupole mass spectrometer can be employed.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. These protocols can be implemented in a quality control laboratory to ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective drug products. Method validation according to ICH guidelines is recommended before implementation for GMP purposes.
References
Application Notes and Protocols: Kinase Inhibition Assay for Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Pyridazine-containing compounds have emerged as a promising scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[3][4] This document provides a detailed protocol for a biochemical kinase inhibition assay using a luminescence-based method, which is well-suited for the screening and characterization of pyridazine-based small molecule inhibitors.
The principle of this assay is to quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[5] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[5] Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.[6][7]
Featured Kinase Family: Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. This pathway is essential for hematopoiesis and immune responses.[1] Members of the JAK family, such as Tyrosine Kinase 2 (TYK2), have been identified as therapeutic targets for various immuno-inflammatory diseases, and pyridazine-based scaffolds have been explored for developing selective inhibitors.[8]
Quantitative Data: Inhibitory Activity of Pyridazine and Related Heterocyclic Compounds
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridazine and related heterocyclic compounds against different protein kinases, demonstrating the potential of this chemical class as kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Imidazo[1,2-b]pyridazine | PIM-1 | 13 | Not specified in source |
| Imidazo[1,2-b]pyridazine | TYK2 (JH2 domain) | <100 (cellular IC50) | Compound 7 |
| Pyridazin-3-amine | VEGFR-2 | Varies | Not specified in source |
| Pyridazine Derivatives | ALK5 | Single-digit nM | Compound 23 |
| Pyrazine Derivatives | TrkA | 5 - 12 | Compounds 39 & 40 |
| Pyrrolo[2,3-b]pyrazines | ITK/JAK3 | 100 - 1000 | Compounds 15-16 |
Table 1: Representative IC50 values for pyridazine and related heterocyclic kinase inhibitors. Note that assay conditions and specific compound structures vary across different studies.
| Kinase Target | Pyridazine-based Compound | IC50 (µM) |
| DAPK1 | Compound 2 (Aminopyridazine) | 13 |
| DAPK1 | Compound 3 (Imidazo[1,2-b]pyridazine) | 0.247 |
Table 2: IC50 values for specific pyridazine compounds against DAPK1.[9]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based using ADP-Glo™)
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening (HTS) of pyridazine compounds.[1][10]
Materials:
-
Purified recombinant target kinase (e.g., TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Pyridazine test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the pyridazine test compounds in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well assay plate.
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase and substrate in the kinase assay buffer. The optimal concentrations of both should be predetermined.
-
Add the kinase/substrate mixture (e.g., 5 µL) to each well of the assay plate containing the test compounds.
-
Include a "no kinase" control by adding the substrate mixture without the enzyme to a set of wells for 100% inhibition control.[1]
-
Include a "vehicle" control with kinase, substrate, and DMSO for 0% inhibition.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for the target kinase.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent (e.g., 10 µL) to each well.[5][11]
-
Incubate the plate at room temperature for 40 minutes.[5][12]
-
Add the Kinase Detection Reagent (e.g., 20 µL) to each well to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.[5][11]
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.[5][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. promega.com [promega.com]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of 6-Propoxypyridazin-3-amine Analogs in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] Analogs of 6-Propoxypyridazin-3-amine are emerging as a promising class of small molecules with potential therapeutic applications in oncology and inflammatory diseases. Extensive research on similar pyridazine structures has pointed towards activities like the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a valuable class of therapeutic agents.[2]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound analogs in murine models. The protocols detailed herein cover essential stages of preclinical drug development, including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology studies. The aim is to establish a robust framework for assessing the therapeutic potential and safety profile of these novel compounds.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3][4] This information is critical for optimizing dosing regimens to achieve therapeutic concentrations at the target site.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Analog 1 | Analog 2 | Vehicle Control |
| Dose (mg/kg) | 10 | 10 | N/A |
| Route of Administration | IV, PO | IV, PO | N/A |
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ngh/mL) | |||
| AUC (0-inf) (ngh/mL) | |||
| Half-life (t1/2) (h) | |||
| Clearance (CL) (mL/h/kg) | |||
| Volume of Distribution (Vd) (L/kg) | |||
| Bioavailability (F%) |
Experimental Protocol: Murine Pharmacokinetic Analysis
-
Animal Model:
-
Species: Male/Female BALB/c mice, 6-8 weeks old.
-
Acclimatize animals for at least 7 days before the experiment.[5]
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Compound Administration:
-
Prepare the this compound analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
For intravenous (IV) administration, administer a single bolus dose via the tail vein.
-
For oral (PO) administration, deliver the compound using oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Utilize serial bleeding techniques from the submandibular or saphenous vein to minimize the number of animals required.[3]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the analog in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Experimental Workflow: Pharmacokinetics
Caption: Workflow for Murine Pharmacokinetic Studies.
Pharmacodynamic (PD) Studies
Pharmacodynamic studies aim to understand the biochemical and physiological effects of the drug on the body and to establish a dose-response relationship. For kinase inhibitors, a key PD endpoint is the measurement of target engagement and inhibition in relevant tissues.[6][7]
Data Presentation: Target Modulation in Tumor Tissue
| Analog | Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of p-Target |
| 1 | 10 | 2 | |
| 1 | 10 | 8 | |
| 1 | 10 | 24 | |
| 2 | 10 | 2 | |
| 2 | 10 | 8 | |
| 2 | 10 | 24 | |
| Vehicle | N/A | 24 | 0 |
Experimental Protocol: In Vivo Target Modulation Assay
-
Animal Model:
-
Use tumor-bearing mice (e.g., from a xenograft model as described in the Efficacy section).
-
Ensure tumors have reached a suitable size (e.g., 300-500 mm³) before compound administration.[8]
-
-
Compound Administration:
-
Administer a single dose of the this compound analog or vehicle control.
-
-
Tissue Collection:
-
At various time points post-dose, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve protein phosphorylation states.
-
-
Protein Extraction and Analysis:
-
Homogenize the tumor tissue and extract proteins.
-
Determine the concentration of the phosphorylated target protein (p-Target) and total target protein (Total-Target) using methods such as Western blot or ELISA.
-
-
Data Analysis:
-
Normalize the level of p-Target to the level of Total-Target.
-
Calculate the percentage inhibition of target phosphorylation relative to the vehicle-treated control group.
-
Correlate the extent of target inhibition with the plasma concentrations of the analog obtained from parallel PK studies to establish a PK/PD relationship.[8]
-
Signaling Pathway: Hypothesized Kinase Inhibition
Caption: Hypothesized Kinase Inhibition Pathway.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the drug candidate in a disease model. For oncology indications, tumor xenograft models in immunodeficient mice are commonly used.[5][9]
Data Presentation: Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | N/A | QD | 0 | ||
| Analog 1 | 10 | QD | |||
| Analog 1 | 30 | QD | |||
| Analog 2 | 10 | QD | |||
| Analog 2 | 30 | QD | |||
| Positive Control |
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Animal Model:
-
Species: Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
NSG mice are suitable for patient-derived xenografts (PDX).[10]
-
-
Tumor Cell Implantation:
-
Study Initiation and Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[11]
-
Administer the this compound analog, vehicle, or a positive control compound according to the specified dosing schedule (e.g., once daily, orally).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[5][11]
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach the maximum allowed size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Calculate the % TGI for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between groups.
-
Experimental Workflow: Efficacy Study
Caption: Workflow for Xenograft Efficacy Studies.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of a new compound and to determine a safe dose range for further studies.
Data Presentation: Acute Toxicology Profile
| Treatment Group | Dose (mg/kg) | Route | Mortality | Clinical Observations | Change in Body Weight (%) | Key Organ Weight Changes | Histopathology Findings |
| Vehicle Control | N/A | PO | |||||
| Analog 1 | 50 | PO | |||||
| Analog 1 | 150 | PO | |||||
| Analog 1 | 500 | PO |
Experimental Protocol: Acute Toxicology Study
-
Animal Model:
-
Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), both male and female.
-
-
Dose Administration:
-
Administer single, escalating doses of the this compound analog to different groups of mice.[12]
-
Include a vehicle control group.
-
-
Observation Period:
-
Monitor the animals closely for signs of toxicity and mortality for a period of 14 days.
-
Record clinical signs daily (e.g., changes in posture, activity, breathing).
-
Measure body weight at regular intervals.
-
-
Terminal Procedures:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy to examine for any visible abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and weigh them.
-
Preserve organs in formalin for histopathological examination.
-
-
Data Analysis:
-
Determine the maximum tolerated dose (MTD).
-
Summarize all clinical observations, body and organ weight changes, and histopathological findings.
-
Experimental Workflow: Toxicology
Caption: Workflow for Acute Toxicology Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pk/bio-distribution | MuriGenics [murigenics.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Propoxypyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Propoxypyridazin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for this compound? A1: The most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting the commercially available 3-amino-6-chloropyridazine with a propoxide nucleophile.[1][2] The propoxide is typically generated in situ by treating propanol with a strong base, or by using a pre-formed salt like sodium propoxide. This reaction is analogous to the Williamson ether synthesis.[3][4][5]
Q2: Which reaction parameters are most critical for maximizing the yield of the propoxylation step? A2: Several parameters are crucial for a successful synthesis:
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate propanol and form the propoxide anion. Sodium hydride (NaH) is highly effective. Other bases like potassium tert-butoxide (KOtBu) can also be used. The base must be strong enough to completely deprotonate the alcohol.[3][5]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are often preferred. Alternatively, using an excess of propanol as both the reactant and solvent can be effective.[6]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures typically range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrate and the strength of the nucleophile.
-
Anhydrous Conditions: The presence of water is detrimental as it can consume the base and react with the starting material to form the unwanted byproduct, 6-amino-pyridazin-3(2H)-one. Therefore, using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon) is critical.
Q3: What are the common byproducts in this synthesis and how can their formation be minimized? A3: The most common byproduct is 6-amino-pyridazin-3(2H)-one, which forms if water is present in the reaction mixture. The propoxide or other base can react with water to form hydroxide ions, which then attack the 3-amino-6-chloropyridazine. To minimize this, ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. Another potential issue is an incomplete reaction, leaving unreacted starting material. This can be addressed by ensuring a sufficient excess of the propoxide nucleophile and allowing adequate reaction time.
Q4: What are the most effective methods for purifying the final product, this compound? A4: After aqueous workup to remove the base and salts, the crude product can be purified using several methods.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting material and byproducts. A gradient elution system, such as ethyl acetate in hexanes, is typically effective.
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Reaction Pathway and Potential Side Reaction
Caption: Main SNAr reaction pathway and the competing hydrolysis side reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently anhydrous conditions.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use a fresh, unopened container of base.2. Flame-dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.3. Gradually increase the temperature (e.g., in 10-20 °C increments) while monitoring by TLC.4. Extend the reaction time and monitor for completion by TLC or LC-MS. |
| Significant Byproduct Formation (6-amino-pyridazin-3(2H)-one) | 1. Presence of water in reagents or solvent.2. Reaction vessel not properly dried or inerted. | 1. Use freshly distilled or commercially available anhydrous solvents. Ensure propanol is dry.2. Flame-dry all glassware immediately before use and maintain a positive pressure of nitrogen or argon. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of base or propanol.2. Poor mixing of the heterogeneous mixture (e.g., NaH).3. Reaction time is too short. | 1. Increase the equivalents of base and propanol (e.g., from 1.5 to 2.0 eq).2. Ensure vigorous stirring throughout the reaction.3. Continue monitoring the reaction until the starting material is consumed. |
| Difficult Purification | 1. Product and starting material have very similar polarity.2. Oily product that is difficult to handle. | 1. Optimize the solvent system for column chromatography; try a shallow gradient or a different solvent system (e.g., Dichloromethane/Methanol).2. Attempt to form a salt (e.g., hydrochloride salt) which may be a more crystalline and easily handled solid. |
Optimization of Reaction Conditions
The choice of base and solvent can significantly impact the reaction yield. The following table provides an illustrative guide to optimizing these conditions.
| Base (eq) | Solvent | Temperature (°C) | Typical Yield Range* | Notes |
| NaH (1.5) | Propanol | 80 | 75-90% | Propanol acts as both reagent and solvent. Good for scalability. |
| NaH (1.5) | THF (anhydrous) | 65 (reflux) | 70-85% | Requires addition of propanol (1.5-2.0 eq). Good control over reaction. |
| KOtBu (1.5) | Dioxane | 100 | 65-80% | A homogeneous option, but the base is more sterically hindered. |
| K₂CO₃ (3.0) | DMF | 120 | 40-60% | Weaker base requires higher temperatures and may result in lower yields. |
*Note: These values are illustrative and based on general principles of nucleophilic aromatic substitution. Actual yields may vary based on experimental scale, purity of reagents, and specific laboratory conditions.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-amino-6-chloropyridazine using sodium hydride and propanol.
Materials:
-
3-amino-6-chloropyridazine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous n-Propanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add sodium hydride (1.5 eq) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Formation of Alkoxide: Carefully add anhydrous n-propanol via syringe. The mixture will fizz as hydrogen gas is evolved. Stir at room temperature for 30 minutes to ensure complete formation of sodium propoxide.
-
Addition of Starting Material: Add 3-amino-6-chloropyridazine (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding water to destroy any excess sodium hydride.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Suzuki-Miyaura Coupling of Aminopyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of aminopyridazines. This guide addresses common side reactions and experimental challenges in a question-and-answer format to facilitate rapid problem-solving and optimization of your synthetic protocols.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
Question: My Suzuki-Miyaura reaction with an aminopyridazine substrate is failing or providing a very low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of aminopyridazines is a common issue, often attributable to the inherent reactivity of the substrate and the specific reaction conditions. The primary culprits are catalyst inhibition and suboptimal reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in aminopyridazine Suzuki-Miyaura coupling.
Detailed Explanations:
-
Catalyst Inhibition: The lone pairs of electrons on the pyridazine ring nitrogens and the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a primary cause of low reactivity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize the inhibitory coordination of the aminopyridazine. The use of palladium pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species in solution. In some cases, a modest increase in catalyst loading (from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane/water, toluene, 2-MeTHF), and temperatures (typically in the range of 80-110 °C) is often necessary to find the optimal conditions for a specific aminopyridazine substrate.
-
-
Reagent Quality and Reaction Setup: The stability of the boronic acid and the presence of oxygen can significantly impact the reaction outcome.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote side reactions. The use of more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate issues related to protodeboronation.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired product, but I am also observing significant quantities of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling pathway. The most common are protodeboronation, dehalogenation, and homocoupling.
Technical Support Center: Purification of 6-Propoxypyridazin-3-amine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Propoxypyridazin-3-amine. The guidance is structured to help you diagnose and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route, which typically starts from 3,6-dichloropyridazine. The most common impurities include:
-
Unreacted Starting Materials: 3,6-dichloropyridazine.
-
Unreacted Intermediate: 3-amino-6-chloropyridazine from the initial amination step.[1][2]
-
Over-reaction Byproduct: 3,6-diaminopyridazine, formed if the amination reaction is not selective.[1]
-
Side-reaction Products: Pyridazin-3-amine, which results from a dehalogenation side reaction.[1]
-
Reagent-derived Impurities: Homocoupled byproducts from the propoxy source.[1]
Q2: My purified this compound shows a low and broad melting point. What does this suggest?
A2: A depressed and broad melting point range is a classic indicator of the presence of impurities.[3] These impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement for melting. We recommend further purification using techniques like column chromatography or recrystallization to remove the contaminants.[3]
Q3: I am observing unexpected peaks in the ¹H NMR spectrum of my sample. How can I identify their source?
A3: Unexpected signals in an NMR spectrum can originate from several sources.[3] To identify them, you can:
-
Check for Residual Solvents: Compare your spectrum to the known chemical shifts of common laboratory solvents used during synthesis or purification (e.g., Dichloromethane, Methanol, Ethyl Acetate).
-
Identify Exchangeable Protons: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. Peaks corresponding to exchangeable protons, such as those from -NH₂ or water, will either shift or disappear.[3]
-
Analyze for Known Impurities: Compare your spectrum with the spectra of potential impurities like the 3-amino-6-chloropyridazine intermediate to see if there is a match.
Q4: Which purification technique is most effective for this compound?
A4: Silica gel column chromatography is generally the most effective and widely used method for purifying this compound, as it can separate the target compound from both more polar and less polar impurities.[4] For achieving very high purity (>99%), recrystallization can be an excellent final polishing step, provided a suitable solvent system is identified.[4]
Troubleshooting Guides
Issue 1: Low Purity After Silica Gel Column Chromatography
Observed Problem: The purity of this compound is below the desired specification (e.g., <98%) after column chromatography, with impurities co-eluting with the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Separation Resolution | The polarity of the mobile phase is too high, causing rapid elution of all components. Solution: Decrease the initial polarity of the eluent. Use a shallower gradient (e.g., a slow increase from 0% to 5% Methanol in Dichloromethane) to improve separation.[1][4] |
| Impurity Polarity is Very Similar to Product | The impurity and the product have very similar affinities for the stationary and mobile phases. Solution: Consider switching to a different purification technique like preparative HPLC or reverse-phase chromatography.[1] Alternatively, try recrystallization from various solvent systems to isolate the desired compound.[1] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Sample Loaded in a Strong Solvent | The crude sample was dissolved in a highly polar solvent (like pure methanol) for loading, causing it to spread into a wide band. Solution: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., Dichloromethane).[4] For better results, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4] |
Issue 2: Significant Presence of Unreacted 3-amino-6-chloropyridazine
Observed Problem: Analytical data (e.g., LC-MS, NMR) shows a significant amount of the 3-amino-6-chloropyridazine intermediate in the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction time was insufficient, or the temperature was too low for the coupling reaction to proceed to completion. Solution: Increase the reaction time and/or temperature. Monitor the reaction closely using TLC or LC-MS until the starting material is fully consumed.[1] |
| Insufficient Reagents | An inadequate amount of the propoxy source (e.g., propanol with a base, or a propoxyboronic acid derivative) was used. Solution: Increase the molar equivalents of the coupling partner, typically to between 1.2 and 1.5 equivalents relative to the 3-amino-6-chloropyridazine.[1] |
| Inactive Catalyst | The palladium catalyst used for the cross-coupling reaction was deactivated due to improper handling or storage. Solution: Use a fresh batch of high-quality palladium catalyst and ligand. Ensure the reaction is performed under a thoroughly degassed, inert atmosphere (Nitrogen or Argon).[1][2] |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound, based on typical results for structurally analogous compounds.[4]
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Parameters |
| Silica Gel Chromatography | >98% | 70-90% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Dichloromethane/Methanol gradient |
| Recrystallization | >99% | 50-80% | Solvent System: Ethanol/Water or Toluene |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.[4]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes or Ethyl Acetate for TLC
-
Glass chromatography column and fraction collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase system. A common starting point is a gradient of 0% to 5% Methanol in Dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal volume of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the lowest polarity mobile phase (e.g., 100% DCM).
-
Fraction Collection: Collect fractions systematically as the solvent flows through the column. Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the product.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH) to elute the product.
-
Pooling and Solvent Removal: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product. Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting flowchart for low purity issues.
Caption: Relationship between synthetic steps and common impurities.
References
Optimizing reaction conditions for the synthesis of 3-amino-6-substituted pyridazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-amino-6-substituted pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-amino-6-substituted pyridazines?
A1: The most prevalent methods involve the functionalization of a pre-existing pyridazine ring, primarily through:
-
Palladium-catalyzed cross-coupling reactions: The Suzuki-Miyaura coupling is widely used, typically starting from 3-amino-6-chloropyridazine and an appropriate boronic acid.[1][2]
-
Nucleophilic substitution: This can be used to introduce various substituents at the 6-position.[1]
-
Acylation: N-substituted 3-amino-6-chloropyridazines can be prepared via acylation.
Alternative methods include the construction of the pyridazine ring from 1,4-dicarbonyl precursors and hydrazine.[1][3]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings of 3-amino-6-chloropyridazine are common and can be attributed to several factors:[1]
-
Homocoupling of the boronic acid: This side reaction can be significant.[1]
-
Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, rendering it inactive.[4]
-
Hydrolysis of the C-Cl bond: This leads to the formation of a pyridazinone byproduct.[1]
-
Catalyst inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst and inhibit its activity.[5]
-
Poor solubility of reactants. [6]
Q3: I am observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is often promoted by the presence of oxygen.[4] To minimize this side reaction:
-
Thoroughly degas your reaction mixture and solvents: Bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst is crucial.[7]
-
Use a Pd(0) catalyst: While Pd(II) precatalysts are common, they require in-situ reduction which can sometimes favor homocoupling.[7]
-
Optimize reaction temperature: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help.[7]
Q4: My main byproduct is a pyridazinone. What is causing its formation and how can I prevent it?
A4: The formation of a pyridazinone derivative is due to the hydrolysis of the halogen at the 6-position.[7] This is more likely to occur at elevated temperatures in the presence of water and a base. To prevent this:
-
Use anhydrous conditions: Ensure all your reagents and solvents are dry.
-
Control the reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choose a non-nucleophilic base: A hindered base is less likely to attack the pyridazine ring directly.[7]
Q5: What is protodeboronation and how can I avoid it in my Suzuki coupling reaction?
A5: Protodeboronation is the cleavage of the C-B bond in the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.[4][8] To mitigate this:
-
Use anhydrous solvents and reagents. [8]
-
Employ milder bases such as potassium carbonate or cesium carbonate.[4]
-
Consider using boronic esters (e.g., pinacol esters): These are often more stable towards hydrolysis than the corresponding boronic acids.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low or no conversion of your 3-amino-6-halopyridazine starting material.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Formation of Multiple Products
This guide helps to identify and mitigate the formation of common side products.
Caption: Troubleshooting workflow for common side product formation.
Data Presentation
Table 1: Summary of Yields for the Synthesis of 3-Amino-6-chloropyridazine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | NH₄OH, Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87 | [9] |
| 3,6-Dichloropyridazine | Ammonia water, DMF, sealed tube, temperature not specified | 3-Amino-6-chloropyridazine | High | [10] |
| 3,6-Dichloropyridazine | Ammonia water, Methylene dichloride, 100°C, 9 hours | 3-Amino-6-chloropyridazine | 82.6 | [7] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine
| Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/H₂O | 80-100 | Not specified | 23-65 | [1][7] |
| Various arylboronic acids | Pd(0) | Not specified | Not specified | Not specified | Not specified | 22-65 | [1] |
| Aryl/heteroarylboronic acids | Catalyst not specified | Base not specified | Solvent not specified | Not specified | 10 min (MW) | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This protocol is adapted from a microwave-assisted synthesis method.[9]
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
-
Microwave reactor vial (20 mL) with a cap
-
Stir bar
Procedure:
-
To a 20 mL microwave reactor vial, add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL).
-
Seal the vial with a lid and place it in the microwave reactor.
-
Irradiate the mixture for 30 minutes at 120°C (300W power).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the solid product.
-
Wash the solid with a mixture of ethyl acetate and hexane (3:7).
-
Dry the product to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The product is often of high purity and may not require further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This is a general protocol based on typical conditions reported in the literature.[7][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-Amino-6-chloropyridazine
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., DME/water, toluene/water, dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and stir bar
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Degassing: Add the solvent system and degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (typically 2-10 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3-amino-6-substituted pyridazine.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Pyridazine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to pyridazine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to pyridazine-based kinase inhibitors?
A1: Resistance to pyridazine-based kinase inhibitors, like other targeted therapies, can arise through various mechanisms. The most common include:
-
On-Target Alterations:
-
Gatekeeper Mutations: Point mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively. A common example is the substitution of a smaller amino acid with a bulkier one at the "gatekeeper" residue, sterically hindering drug access.[1][2]
-
Target Amplification: Increased expression of the target kinase can overcome the inhibitory effect of the drug at standard concentrations.
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival. For instance, if a pyridazine-based inhibitor targets the MAPK pathway, cells might upregulate signaling through the PI3K-Akt pathway.[3]
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to faster inactivation of the pyridazine-based inhibitor.
-
-
Phenotypic Adaptations:
-
Epithelial-to-Mesenchymal Transition (EMT): Cells can undergo phenotypic changes that make them less dependent on the original signaling pathway targeted by the inhibitor.
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem cells that are inherently resistant to the inhibitor may be selected for during treatment, leading to relapse.
-
Q2: My pyridazine-based inhibitor is showing decreased efficacy in my long-term cell culture experiments. What could be the cause?
A2: A gradual decrease in the efficacy of your pyridazine-based inhibitor in long-term cell culture experiments is a strong indication of acquired resistance. The likely causes are the selection and expansion of a resistant cell population. You can investigate this by:
-
Sequencing the target kinase: Check for the emergence of known or novel mutations in the kinase domain.
-
Assessing target protein levels: Use Western blotting to see if the target protein is overexpressed in the resistant cells compared to the parental (sensitive) cells.
-
Evaluating bypass pathway activation: Perform phosphoproteomic profiling or Western blotting for key signaling nodes in alternative pathways (e.g., p-Akt, p-ERK) to see if they are upregulated.
-
Measuring intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to determine if the intracellular concentration of your inhibitor is lower in the resistant cells, which could suggest increased drug efflux.
Q3: I am observing inconsistent IC50 values for my pyridazine compound across different experiments. What are the potential reasons?
A3: Inconsistent IC50 values can be frustrating. Here are some common causes and troubleshooting tips:[3]
| Potential Cause | Troubleshooting Steps |
| Cell-based Variability | |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Cell line heterogeneity | Consider single-cell cloning to establish a more homogeneous cell population. |
| Compound-related Issues | |
| Compound degradation | Prepare fresh stock solutions of your pyridazine inhibitor. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Compound precipitation | Check the solubility of your compound in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to prevent precipitation. |
| Assay Conditions | |
| Variation in incubation time | Standardize the incubation time with the compound for all experiments. |
| Reagent variability | Use the same batch of reagents (e.g., MTT, CellTiter-Glo) for comparative experiments. |
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to a Pyridazine-Based Inhibitor
This guide provides a workflow for characterizing a cell line that has developed resistance to your pyridazine-based inhibitor.
Caption: Workflow for investigating acquired resistance.
Guide 2: Overcoming Resistance Mediated by ABCG2 Efflux Pump
A common mechanism of resistance is the upregulation of the ABCG2 drug efflux pump. Some pyridazine-based inhibitors, particularly those targeting Pim1 kinase, can have a dual effect: inhibiting their primary target and also reducing ABCG2 expression or function.[4][5]
Caption: Dual-mode action of certain pyridazine inhibitors on ABCG2.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a pyridazine-based inhibitor.[3]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridazine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine inhibitor in complete medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Kinases
This protocol is used to assess the activation state of kinases in signaling pathways that may contribute to resistance.
Materials:
-
Parental and resistant cells
-
Pyridazine-based inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells and treat with the pyridazine inhibitor or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.
-
Quantitative Data Summary
The following table provides representative data on the effect of a hypothetical pyridazine-based inhibitor (Inhibitor-P) on sensitive and resistant cancer cell lines.
| Cell Line | Target Kinase | IC50 of Inhibitor-P (µM) | Relative ABCG2 Expression |
| Parental (Sensitive) | Kinase X | 0.5 | 1.0 |
| Resistant Subline A | Kinase X (T315I mutation) | 15.0 | 1.2 |
| Resistant Subline B | Kinase X (wild-type) | 8.0 | 25.0 |
Data is hypothetical and for illustrative purposes only.
This data suggests that "Resistant Subline A" has on-target resistance due to a gatekeeper mutation, while "Resistant Subline B" likely has resistance mediated by increased drug efflux due to high ABCG2 expression. This information can guide the strategy for overcoming resistance in each case. For Subline A, a next-generation inhibitor that can bind to the T315I mutant might be effective. For Subline B, a combination with an ABCG2 inhibitor or a dual-function pyridazine inhibitor could be a viable approach.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors | Semantic Scholar [semanticscholar.org]
How to minimize byproduct formation in 6-Propoxypyridazin-3-amine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-propoxypyridazin-3-amine. This document offers frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of the commercially available starting material, 3-amino-6-chloropyridazine, with a propoxide source, such as sodium propoxide, in a suitable solvent.
Q2: What are the primary byproducts to expect in this synthesis?
A2: The most significant byproduct is the formation of 6-amino-pyridazin-3(2H)-one. This occurs through the hydrolysis of either the starting material (3-amino-6-chloropyridazine) or the desired product (this compound). This side reaction is particularly favored by the presence of water, elevated temperatures, and prolonged reaction times. Other potential, though typically less common, byproducts can include N-alkylation products.
Q3: How can I prepare the sodium propoxide reagent?
A3: Sodium propoxide is typically prepared in situ by reacting propanol with a strong base, such as sodium hydride (NaH) or sodium metal (Na), in an anhydrous solvent like tetrahydrofuran (THF) or propanol itself. It is crucial to ensure the complete reaction of the base with the alcohol to avoid side reactions.
Q4: What purification techniques are most effective for isolating this compound?
A4: Column chromatography on silica gel is a standard and effective method for purifying the final product and removing byproducts. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction temperature moderately, while carefully monitoring for byproduct formation. - Extend the reaction time, following the progress by Thin Layer Chromatography (TLC). - Ensure an adequate excess of the propoxide reagent is used (typically 1.5-2.0 equivalents). |
| Degradation of Starting Material or Product | - Lower the reaction temperature. - Reduce the reaction time. |
| Inefficient Generation of Sodium Propoxide | - Use fresh, high-quality sodium hydride or sodium metal. - Ensure the propanol and solvent are completely anhydrous. - Allow sufficient time for the complete reaction of the base with propanol before adding the 3-amino-6-chloropyridazine. |
Issue 2: Significant Formation of 6-Amino-pyridazin-3(2H)-one Byproduct
| Possible Cause | Recommended Solution |
| Presence of Water in the Reaction | - Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the desired reaction, it will have a more significant impact on reducing the rate of hydrolysis. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
Issue 3: Formation of N-Propyl Byproducts
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring N-Alkylation | According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen of the amino group is a softer nucleophile than the oxygen of the propoxide. While O-alkylation is generally favored in this SNAr reaction, certain conditions might promote N-alkylation. - Ensure the use of a strong base to fully deprotonate the propanol, making the propoxide a harder and more reactive nucleophile towards the electrophilic carbon of the pyridazine ring. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Starting Material)
This protocol is adapted from established procedures for the selective amination of 3,6-dichloropyridazine.[1]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Methanol
-
Pressure vessel
Procedure:
-
In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in methanol.
-
Add a solution of aqueous ammonia (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-6-chloropyridazine.
Protocol 2: Synthesis of this compound
This is a general protocol based on analogous SNAr reactions for the synthesis of 6-alkoxypyridazines. Optimization may be required.
Materials:
-
3-Amino-6-chloropyridazine
-
Propanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.5 eq) to the THF.
-
Slowly add anhydrous propanol (1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.
-
Add 3-amino-6-chloropyridazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (around 60-70 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
Caption: Desired reaction versus primary byproduct formation pathway.
References
Addressing poor cell permeability of pyridazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address poor cell permeability in pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridazine derivatives exhibit poor cell permeability?
A: The poor cell permeability of pyridazine derivatives is often rooted in their inherent physicochemical properties. The pyridazine ring itself possesses a high dipole moment and strong hydrogen-bond accepting capabilities.[1][2] These characteristics can lead to several issues that hinder passive diffusion across the lipid bilayer of cell membranes:
-
High Polarity & Low Lipophilicity: The pyridazine heterocycle is more polar and less lipophilic than a phenyl ring.[1][2] Replacing a benzene ring with a pyridazine ring can significantly reduce the compound's lipophilicity (LogD/LogP), which is a key driver of membrane permeability. For instance, a C-3-substituted pyridazine ring was found to cause a 2.17 unit reduction in LogD7.4 compared to benzene, leading to attenuated membrane permeability despite enhanced aqueous solubility.[1]
-
Hydrogen Bonding Capacity: The two nitrogen atoms in the pyridazine ring are strong hydrogen-bond acceptors.[1][2] Molecules with a high number of hydrogen bond donors (HBDs) and acceptors (HBAs) tend to have poor permeability because they prefer to interact with water molecules (solvation) rather than partitioning into the hydrophobic membrane interior.[3][4] Breaking these favorable interactions with water to enter the lipid membrane is energetically costly.
-
Topological Polar Surface Area (TPSA): The pyridazine ring contributes to a higher TPSA compared to pyridine or benzene.[2] Compounds with a TPSA greater than 140 Ų often exhibit poor intestinal absorption and cell uptake.[5]
Q2: How can I accurately measure the cell permeability of my compounds?
A: The gold standard in vitro method for assessing intestinal permeability is the Caco-2 permeability assay.[6][7][8] This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The output is an apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability.
A high Papp value in the apical-to-basolateral (A-B) direction suggests good potential for oral absorption.[7][9] Comparing the Papp in the A-B direction to the basolateral-to-apical (B-A) direction helps determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux, which can limit net absorption.[8][10]
Table 1: Correlation of Caco-2 Papp Values with Human Oral Absorption
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Fraction Absorbed (Fa) |
|---|---|---|
| < 1.0 - 2.0 | Low | 0 - 20%[7][9] |
| 2.0 - 10.0 | Moderate | 20 - 80%[9] |
| > 10.0 | High | 80 - 100%[7][9] |
Q3: What structural modifications can improve the permeability of my pyridazine derivatives?
A: Optimizing the physicochemical properties of your molecule through structural modification is a primary strategy. The goal is to strike a balance between permeability, solubility, and target potency.
-
Increase Lipophilicity: Carefully increasing lipophilicity can enhance membrane partitioning. This can be achieved by adding non-polar, aliphatic, or aromatic groups. However, this must be balanced, as excessively high lipophilicity can decrease solubility and increase metabolic clearance.[11][12]
-
Reduce Hydrogen Bonding:
-
Masking H-bonds: Reduce the number of exposed hydrogen bond donors and acceptors. This can be done by N- or O-alkylation, but this may negatively impact solubility and target binding.[13]
-
Intramolecular Hydrogen Bonds (IMHB): A more sophisticated approach is to introduce complementary hydrogen bond acceptors and donors into the molecule that can form an IMHB.[13] This shields the polar groups from the aqueous environment, reducing the energy penalty of desolvation and improving permeability without drastically increasing overall lipophilicity.[13]
-
-
Reduce Polar Surface Area (TPSA): Systematically replace polar functional groups with less polar isosteres where possible, provided this does not compromise the compound's activity.
-
Prodrug Approach: Convert the pyridazine derivative into a more permeable prodrug by masking polar functional groups with lipophilic moieties.[14] These moieties are designed to be cleaved in vivo by enzymes to release the active parent drug. This strategy has proven highly effective for improving the permeability of numerous drugs.[14]
Table 2: Example of Physicochemical Property Impact on Permeability
| Modification | Key Physicochemical Change | Expected Impact on Permeability | Rationale |
|---|---|---|---|
| Phenyl to Pyridazine Ring | ↓ LogD, ↑ TPSA | Decrease[1] | Increased polarity and hydrogen bonding capacity hinder membrane crossing. |
| Add Alkyl Chain | ↑ LogD, ↓ Relative Polarity | Increase | Increased lipophilicity improves partitioning into the lipid membrane.[11] |
| Introduce IMHB | ↓ Desolvation Energy | Increase[13] | Polar groups are shielded, making it easier for the molecule to enter a non-polar environment. |
| Add Hydroxyl Group | ↓ LogD, ↑ H-bond Donors | Decrease[4] | Increased polarity and solvation by water molecules reduce permeability. |
Q4: What formulation strategies can I use if structural modification is not feasible?
A: If the core structure of the pyridazine derivative must be retained, advanced formulation strategies can be employed to enhance solubility and subsequent absorption.[15][16]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate for compounds whose absorption is limited by how fast they dissolve.[16][17]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher energy and is therefore more soluble than the stable crystalline form.[16]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a complex that has a hydrophilic exterior and is more soluble in water.[16]
Troubleshooting Guides
This guide provides a logical workflow for diagnosing and addressing poor permeability in pyridazine derivatives.
Caption: Troubleshooting workflow for poor cell permeability.
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
This protocol outlines the steps for determining the apparent permeability coefficient (Papp) of a test compound.
Caption: Experimental workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell plates and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used.[8][9]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
The test compound, dissolved in transport buffer at a non-toxic concentration (e.g., 10 µM), is added to the donor chamber (apical side for A-B transport; basolateral side for B-A transport).[8][18]
-
Fresh transport buffer is added to the receiver chamber.
-
The plate is incubated at 37°C for a set period (e.g., 2 hours) with gentle agitation.[8]
-
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the compound in each sample is accurately quantified using a suitable analytical method, typically LC-MS/MS.[8][18]
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 16. catsci.com [catsci.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Stabilizing 6-Propoxypyridazin-3-amine for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 6-Propoxypyridazin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is crucial to minimize exposure to light, moisture, and oxygen. The recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: What signs of degradation should I look for in my sample of this compound?
A2: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the development of an unusual odor, or a change in the physical state of the compound (e.g., clumping or melting). For more precise assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check for the appearance of impurity peaks.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, as an amine-containing heterocyclic compound, this compound is expected to be incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Can the stability of this compound be enhanced for long-term storage?
A4: Yes, one common method to enhance the stability of amine-containing compounds is to convert them into a salt form, such as a hydrochloride salt. This can improve resistance to oxidative degradation and may also increase solubility in certain solvents.
Q5: What is the expected shelf-life of this compound under recommended storage conditions?
A5: While specific long-term stability data for this compound is not extensively published, similar aminopyridazine derivatives exhibit good stability when stored properly. To ensure the compound's integrity for your experiments, it is recommended to perform periodic purity checks, especially for samples stored for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound sample using a suitable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis or with data from a freshly opened container.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Check for Contamination: Consider the possibility of contamination from solvents, reagents, or lab equipment.
-
Use a Fresh Sample: If degradation is suspected, use a sample from a new, unopened container to repeat the experiment.
Issue 2: Physical Changes in the Compound (e.g., Color Change, Clumping)
Noticeable changes in the physical appearance of the compound are strong indicators of degradation.
Troubleshooting Steps:
-
Isolate the Sample: Segregate the affected sample to prevent its use in further experiments.
-
Document the Changes: Record the observed changes and the storage conditions of the affected sample.
-
Analyze for Degradants: If possible, perform analytical testing (e.g., LC-MS, NMR) to identify potential degradation products. Common degradation pathways for similar amines include oxidation of the amine group or cleavage of the propoxy group.
-
Dispose of Degraded Material: Dispose of the degraded compound according to your institution's chemical waste disposal guidelines.
Data Presentation
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a hypothetical representation of stability data based on accelerated stability studies of similar amine-containing heterocyclic compounds. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.
| Storage Condition | Timepoint | Purity (%) | Appearance | Comments |
| 25°C / 60% RH | 0 Months | 99.5 | White Crystalline Solid | Initial analysis |
| 3 Months | 99.3 | White Crystalline Solid | No significant change | |
| 6 Months | 99.1 | White Crystalline Solid | Slight decrease in purity | |
| 12 Months | 98.5 | Off-white Crystalline Solid | Minor color change observed | |
| 40°C / 75% RH | 0 Months | 99.5 | White Crystalline Solid | Initial analysis |
| 1 Month | 98.2 | Off-white Crystalline Solid | Noticeable degradation | |
| 3 Months | 96.5 | Yellowish Solid | Significant color change and degradation | |
| 6 Months | 93.0 | Yellow-brown Solid | Substantial degradation |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
4. Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
Protocol 2: Stabilization by Conversion to Hydrochloride Salt
This protocol provides a general procedure for converting this compound to its more stable hydrochloride salt.
1. Materials and Reagents:
-
This compound
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Hydrochloric acid solution in a suitable anhydrous solvent (e.g., 2 M HCl in diethyl ether)
2. Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise while stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the resulting hydrochloride salt under vacuum.
3. Verification:
-
Confirm the formation of the salt by analytical methods such as melting point analysis, NMR, or FTIR spectroscopy.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: NMR Analysis of Substituted Pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyridazines.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in my substituted pyridazine spectrum show significant overlap in the aromatic region?
A1: Signal overlap in the ¹H NMR spectra of substituted pyridazines is a common challenge due to several factors:
-
Narrow Chemical Shift Range: Protons on the pyridazine ring typically resonate in a constrained downfield region, often leading to poor signal dispersion.[1]
-
Electronic Effects: The two adjacent nitrogen atoms create a unique electronic environment, influencing the chemical shifts of the ring protons.[1] Substituents may not induce large enough changes in the chemical shifts of the remaining protons to fully resolve them.[1]
-
Complex Coupling: Protons on the pyridazine ring exhibit spin-spin coupling, which can create complex and overlapping multiplets, making straightforward interpretation difficult.[2]
Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the pyridazine ring?
A2: The electronic properties of substituents significantly influence the chemical shifts.
-
Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups generally increase electron density in the ring. This increased shielding causes the attached and nearby protons and carbons to shift to a higher field (lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halides decrease electron density in the ring. This deshielding effect causes the relevant nuclei to resonate at a lower field (higher ppm value). The effect is most pronounced at the positions ortho and para to the substituent.
Q3: What are the most effective NMR experiments for unambiguously assigning the structure of a novel substituted pyridazine?
A3: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.[3][4]
-
¹H NMR: Provides initial information on the number of different proton environments and their coupling patterns.
-
¹³C NMR (and DEPT): Determines the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-C-H).[5][6] This is crucial for mapping out adjacent protons on the pyridazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[6][7] This is vital for connecting different fragments of the molecule, assigning quaternary carbons, and confirming the position of substituents.[8]
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the Aromatic Region of a ¹H NMR Spectrum
Question: My ¹H NMR spectrum of a disubstituted pyridazine shows a complex, indecipherable multiplet in the aromatic region (8.0-9.5 ppm). How can I resolve these signals to assign the protons?
Answer: When severe signal overlap occurs, several strategies can be employed to resolve the individual signals.[1][9]
-
Strategy 1: Change the Deuterated Solvent. The chemical shifts of protons can be sensitive to the solvent used.[1][10] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can alter the relative positions of the signals, potentially resolving the overlap.[1] This is known as the Aromatic Solvent Induced Shift (ASIS).[1]
-
Strategy 2: Use a Lanthanide Shift Reagent (LSR). Adding a small amount of a paramagnetic LSR (e.g., Eu(fod)₃) can induce large, distance-dependent changes in chemical shifts.[1] Protons closer to the coordination site (the pyridazine nitrogens) will shift more significantly, spreading the signals apart. This technique should be performed carefully with incremental additions of the LSR.[1]
-
Strategy 3: Employ 2D NMR Spectroscopy. This is the most powerful method for resolving overlap.[11][12]
-
A COSY experiment will spread the signals into a second dimension, showing cross-peaks that connect coupled protons, even if their 1D signals are overlapped.[1]
-
An HSQC experiment correlates the overlapped protons to their attached ¹³C nuclei, which often have better chemical shift dispersion, thereby resolving the proton signals in the indirect dimension.[11]
-
Issue 2: Ambiguous Substituent Placement on the Pyridazine Ring
Question: I have synthesized a mono-substituted pyridazine, but I am unsure of the substituent's exact position (e.g., C3 vs. C4). How can NMR confirm the correct isomer?
Answer: Long-range ¹H-¹³C correlations from an HMBC experiment are definitive for determining substituent placement.
-
Acquire Standard Spectra: First, obtain high-quality ¹H, ¹³C, and HSQC spectra. Use the HSQC to assign all protons to their directly attached carbons.
-
Run an HMBC Experiment: The HMBC spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
Analyze Key Correlations:
-
Identify the protons on the pyridazine ring.
-
Look for HMBC cross-peaks from these ring protons to the carbon atoms of the substituent.
-
Crucially, look for correlations from the ring protons to the quaternary carbon where the substituent is attached. The absence or presence of specific correlations will confirm the connectivity. For example, if a substituent is at the C3 position, you would expect to see a 3-bond correlation from H5 to C3, but not from H6.
-
Data Presentation: Typical Chemical Shift Ranges
The following tables provide approximate chemical shift ranges for protons and carbons in substituted pyridazines. Actual values can vary significantly based on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Pyridazine Ring
| Position | Unsubstituted (in CDCl₃)[13] | Effect of EDG | Effect of EWG |
| H3 / H6 | ~9.21 | Shifts upfield (lower ppm) | Shifts downfield (higher ppm) |
| H4 / H5 | ~7.51 | Shifts upfield (lower ppm) | Shifts downfield (higher ppm) |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Pyridazine Ring
| Position | Unsubstituted | Effect of EDG | Effect of EWG |
| C3 / C6 | ~150-152 | Shifts upfield (lower ppm) | Shifts downfield (higher ppm) |
| C4 / C5 | ~126-128 | Shifts upfield (lower ppm) | Shifts downfield (higher ppm) |
Mandatory Visualizations
Caption: A workflow for troubleshooting signal overlap in pyridazine NMR.
Caption: Relationship between NMR experiments for structural elucidation.
Experimental Protocols
1. NMR Sample Preparation
A well-prepared sample is critical for acquiring high-quality spectra.[14]
-
Sample Quantity: For a typical ¹H NMR spectrum, use 5-15 mg of your compound.[1] For ¹³C and 2D NMR, a more concentrated sample of 15-50 mg is recommended.[15][16]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean vial.[1][14]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[16]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14][15]
-
Labeling: Clearly label the NMR tube with the sample identification.
2. Standard ¹H NMR Acquisition (400 MHz Spectrometer Example)
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on concentration.
-
-
Processing: Apply an exponential window function with a line broadening of ~0.3 Hz, followed by Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS (0 ppm) or the residual solvent peak.
3. 2D COSY (Correlation Spectroscopy) Acquisition
-
Lock and Shim: Use the same well-shimmed sample.
-
Acquisition Parameters (gradient-enhanced, e.g., gCOSY): [8]
-
Processing: Apply a sine-bell window function in both dimensions, perform a 2D Fourier transform, and symmetrize the spectrum.
4. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Lock and Shim: Use the same sample.
-
Acquisition Parameters (gradient-enhanced, phase-sensitive):
-
¹H Spectral Width (F2): Set as in the ¹H spectrum.
-
¹³C Spectral Width (F1): ~160-180 ppm (covering the aromatic and aliphatic regions).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment, depending on concentration.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J C-H Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions followed by a 2D Fourier transform and phase correction.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Lock and Shim: Use the same sample.
-
Acquisition Parameters (gradient-enhanced): [8]
-
Spectral Widths (F1 and F2): Set identically to the HSQC experiment.[8]
-
Number of Increments (F1): 256-512.[8]
-
Number of Scans (NS): 8-32 per increment.[8]
-
Relaxation Delay (D1): 1.5-2.0 seconds.[8]
-
Long-Range Coupling Constant (ⁿJ C-H): Optimized for multi-bond transfers, typically set to 8-10 Hz.[8][17]
-
-
Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform (magnitude mode is often sufficient).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. epfl.ch [epfl.ch]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 13. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
A Comparative Guide to the Efficacy of 6-Propoxypyridazin-3-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of publicly available, direct experimental data on the efficacy of 6-propoxypyridazin-3-amine. This guide provides a comparative analysis based on the established biological activities of structurally related pyridazine-based compounds and presents a hypothetical efficacy profile for this compound to guide future research. All data presented for this specific compound should be treated as illustrative.
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its role in a multitude of kinase inhibitors that target key signaling pathways implicated in cancer and inflammatory diseases.[1] The this compound structure, featuring a 3-amino group for potential hydrogen bonding in kinase hinge regions and a 6-propoxy group to modulate lipophilicity, suggests it may act as an inhibitor of several kinase families, including PIM, PI3K, and those in the MAPK pathway.[1][2]
Comparative Efficacy Data
To contextualize the potential of this compound, this section compares its hypothetical biochemical potency (IC50) with that of established kinase inhibitors. The data for pyridazine analogues serve as a proxy for the potential efficacy of this compound.
PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases often overexpressed in various cancers.[1] Several imidazo[1,2-b]pyridazine compounds have demonstrated potent inhibition of this kinase family.
Table 1: Biochemical IC50 Values of PIM Kinase Inhibitors
| Compound | Scaffold | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| This compound (Hypothetical) | Pyridazine | 10 - 100 | 100 - 1000 | 10 - 100 |
| Imidazo[1,2-b]pyridazine Analog (K00486)[3] | Pyridazine-based | 34 | 2,500 | Not Reported |
| GDC-0339 (Ki values)[1] | Non-pyridazine | 0.03 | 0.1 | 0.02 |
| AZD1208[4][5] | Non-pyridazine | 0.4 | 5.0 | 1.9 |
PI3K Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Table 2: Biochemical IC50/Ki Values of PI3K Pathway Inhibitors
| Compound | Scaffold | Target (Isoform) | Potency (nM) |
| This compound (Hypothetical) | Pyridazine | PI3Kα | 50 - 200 |
| Pyridine-based Analog[6] | Pyridine-based | PI3Kα | 130 |
| Alpelisib (BYL719)[7] | Non-pyridazine | PI3Kα | 5 |
| Taselisib (GDC-0032) (Ki)[8] | Non-pyridazine | PI3Kα | 0.29 |
| Taselisib (GDC-0032) (Ki)[8] | Non-pyridazine | PI3Kδ | 0.12 |
| Taselisib (GDC-0032) (Ki)[8] | Non-pyridazine | PI3Kγ | 0.97 |
MAPK Pathway Inhibition
The MAPK/ERK pathway regulates fundamental cellular processes, and its aberrant activation drives the growth of many human cancers.[9] Inhibitors targeting key kinases in this cascade, such as MEK and ERK, have become important therapeutic agents.
Table 3: Biochemical IC50 Values of MAPK Pathway Inhibitors
| Compound | Scaffold | Target | Potency (nM) |
| This compound (Hypothetical) | Pyridazine | MEK/ERK | 100 - 500 |
| Pyrazolo-pyridazine Analog[10] | Pyridazine-based | EGFR | 391 |
| Trametinib (GSK1120212) | Non-pyridazine | MEK1 | 0.92 |
| Trametinib (GSK1120212) | Non-pyridazine | MEK2 | 1.8 |
| Ulixertinib (BVD-523)[9] | Non-pyridazine | ERK2 | <0.3 |
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a standard experimental workflow for inhibitor evaluation.
Caption: Simplified MAPK signaling cascade and points of inhibition.
Caption: Workflow for determining inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of novel kinase inhibitors. Below are generalized protocols for key experiments used to determine inhibitor efficacy.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km value for the target kinase.
-
Inhibitor Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme & Substrate: Dilute the recombinant kinase and its specific substrate peptide in kinase buffer to desired concentrations.
2. Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
3. Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[11]
-
Incubate for 30 minutes at room temperature.[11]
4. Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the inhibitor's effect in a cellular context.
1. Cell Culture:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase pathway into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Adhesion: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
2. Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours.
3. Viability Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[12]
4. Data Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Alkoxypyridazin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) of a chemical scaffold is critical in the pursuit of novel therapeutics. This guide provides a comparative analysis of SAR studies surrounding the 6-alkoxypyridazin-3-amine core, a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While comprehensive SAR data for a single, homologous series of 6-alkoxypyridazin-3-amines is not extensively available in the public domain, a wealth of research on analogous structures provides crucial insights into the key structural determinants for biological activity. This guide synthesizes available data to offer a comparative framework for researchers working with pyridazine-based compounds. By examining how modifications to the pyridazine core influence biological outcomes, we can better inform the design of future drug candidates.
Comparative Analysis of 3-Amino-6-Substituted Pyridazine Derivatives
The pyridazine nucleus is a versatile scaffold found in numerous biologically active compounds. The substituents at the 3- and 6-positions play a critical role in defining a compound's potency, selectivity, and overall pharmacological profile. The 3-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase domain. The substituent at the 6-position, in this case, an alkoxy group, is pivotal for modulating potency, selectivity, and physicochemical properties.
Data Presentation
The following tables summarize the in vitro activity of selected 6-substituted pyridazine and related imidazo[1,2-b]pyridazine analogs against various protein kinases. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution as assay conditions may vary.
Table 1: Comparative Biological Activity of Selected 3-Amino-6-Substituted Pyridazine Analogs
| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative) | GI50 (µM) |
| 1a | -OCH3 | VEGFR-2 | 150 | HUVEC | 1.2 |
| 1b | -OCH2CH3 | VEGFR-2 | 125 | HUVEC | 0.9 |
| 1c | -O(CH2)2CH3 | VEGFR-2 | 98 | HUVEC | 0.7 |
| 1d | -OCH(CH3)2 | VEGFR-2 | 110 | HUVEC | 0.8 |
| 2a | -Morpholine | TAK1 | 55 | MPC-11 | 0.03 |
| 2b | -Piperazine | TAK1 | 78 | MPC-11 | 0.05 |
Data is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on assay conditions.
Table 2: Comparative Biological Activity of Imidazo[1,2-b]pyridazine Analogs [1]
| Compound ID | 2-Substituent | 6-Substituent | Target Kinase | IC50 (nM) |
| 3a | -H | -Phenyl | DYRK1A | >10000 |
| 3b | -CH3 | -Phenyl | DYRK1A | 4100 |
| 3c | -H | -Morpholine | DYRK1A | 2800 |
| 3d | -CH3 | -Morpholine | DYRK1A | 1500 |
IC50 values were determined using a TR-FRET-based ligand-binding displacement assay.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays cited in the evaluation of 6-alkoxypyridazin-3-amine derivatives.
In Vitro Kinase Inhibitory Assay: ADP-Glo™ Kinase Assay[2][3]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., VEGFR-2, TAK1)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (6-alkoxypyridazin-3-amine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP at its Km concentration, and the substrate at the desired final concentration.[2][3]
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.[2]
-
Enzyme Addition: Add the diluted kinase to all wells, except for the "no enzyme" control wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antiproliferative Assay: MTT Assay[4]
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).[3]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
The 6-alkoxypyridazin-3-amine scaffold is frequently explored for its potential to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
References
In Vitro Anticancer Activity of 6-Propoxypyridazin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticancer activity of the novel compound 6-Propoxypyridazin-3-amine against other pyridazine derivatives and a standard chemotherapeutic agent, doxorubicin. The data presented for this compound is hypothetical, based on the observed activities of structurally related pyridazine compounds, and serves as a benchmark for future experimental validation.
Quantitative Data Summary
The antiproliferative activity of this compound and comparator compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after 72 hours of treatment.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 8.5 (Hypothetical) |
| HepG2 (Liver) | 12.2 (Hypothetical) | |
| A549 (Lung) | 15.8 (Hypothetical) | |
| HCT-116 (Colon) | 10.4 (Hypothetical) | |
| Pyrazolo-pyridazine Derivative 4 | MCF-7 (Breast) | 27.29[1] |
| HepG2 (Liver) | 17.30[1] | |
| HCT-116 (Colon) | 18.38[1] | |
| Imidazo[1,2-a]pyridine Derivative 12b | MCF-7 (Breast) | 11 |
| HepG2 (Liver) | 13[2] | |
| Pyridazinone-based Diarylurea 17a | N/A (VEGFR-2 Inhibition) | Potent Inhibitor |
| Doxorubicin (Standard) | MCF-7 (Breast) | 2.5 |
| HepG2 (Liver) | 12.2[3] | |
| A549 (Lung) | >20[3] | |
| HeLa (Cervical) | 2.9[3] |
Note: The IC50 values for Doxorubicin can vary between studies. For example, in MCF-7 cells, other studies have reported IC50 values of approximately 0.8-1.2 µg/mL[4] (which converts to a different molar concentration) and 1.65 µM.[4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison of results.
1. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells (MCF-7, HepG2, A549, HCT-116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, comparator compounds, and Doxorubicin for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with the IC50 concentration of each compound for 48 hours.
-
Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the IC50 concentration of the compounds for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro validation of anticancer activity.
Hypothesized Signaling Pathway
Many pyridazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways involved in cell proliferation and survival.[5] A potential mechanism of action for this compound could involve the inhibition of a key kinase, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK, in the MAPK/ERK pathway.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Comparative Cross-Reactivity Profile of 6-Propoxypyridazin-3-amine Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitory profile of 6-Propoxypyridazin-3-amine, a novel pyridazine derivative with therapeutic potential. Due to the limited availability of public data on this specific compound, this document serves as a representative framework for its characterization. The presented data is hypothetical and intended to illustrate the experimental workflow and data presentation for profiling novel kinase inhibitors. For comparison, we have included data for SP600125, a well-established, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK).[1][2]
The pyridazine scaffold is a recognized pharmacophore in the design of kinase inhibitors, with many derivatives showing activity against key signaling pathways implicated in cancer and inflammation.[1] This guide outlines the essential experiments to determine the potency and selectivity of this compound, providing a basis for its further development.
Quantitative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of representative kinases, compared to the known JNK inhibitor, SP600125. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | This compound (IC50, nM) | SP600125 (IC50, nM) | Kinase Family |
| JNK1 | 50 | 40[2][3] | MAPK |
| JNK2 | 65 | 40[2][3] | MAPK |
| JNK3 | 110 | 90[2][3] | MAPK |
| p38α | >10,000 | >10,000 | MAPK |
| ERK1 | >10,000 | >10,000 | MAPK |
| CDK2 | 8,500 | Not Reported | CMGC |
| VEGFR2 | >10,000 | Not Reported | Tyrosine Kinase |
Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and accurate interpretation of kinase inhibition data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase.
Objective: To determine the IC50 value of this compound for JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
Biotinylated c-Jun peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-c-Jun antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
TR-FRET detection buffer with EDTA
-
This compound stock solution (in DMSO)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Addition: In a 384-well plate, add the test compound dilutions, JNK1 enzyme, and biotinylated c-Jun peptide substrate.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding TR-FRET detection buffer containing EDTA.
-
Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm) and plot it against the compound concentration. Determine the IC50 value using a suitable nonlinear regression model.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cultured cells, providing a measure of cytotoxicity or anti-proliferative effects.
Objective: To determine the concentration at which this compound affects the viability of a relevant cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations: Pathways and Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] It is activated by various stress stimuli and regulates cellular processes such as apoptosis and inflammation.[3][4] The diagram below illustrates a simplified representation of this pathway, highlighting the point of inhibition by compounds like this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The characterization of a novel kinase inhibitor follows a structured workflow, progressing from initial high-throughput screening to detailed cellular and in vivo analysis.
References
A Comparative Analysis of 6-Propoxypyridazin-3-amine and its Structural Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 6-propoxypyridazin-3-amine and its structural analogs. Due to limited direct experimental data on this compound, this analysis focuses on the broader class of pyridazine derivatives, extrapolating potential biological activities and structure-activity relationships based on available scientific literature.
The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] The 3-amino and 6-alkoxy substitutions, as seen in this compound, are key features that can be modulated to target various physiological processes. This guide synthesizes data on analogous compounds to provide a framework for understanding the potential of this chemical class.
Potential Biological Targets and Activities
Pyridazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities against a diverse set of biological targets. Based on the pharmacology of structurally related compounds, the following are high-priority potential targets for this compound and its analogs.[1]
-
Protein Kinases: The pyridazine core is a common motif in numerous kinase inhibitors.[1][3] Dysregulation of kinases is implicated in cancer and inflammatory disorders, making them a key target class.[4] Analogs have shown inhibitory activity against various kinases, including PIM kinases, p38α MAP kinase, VEGFR-2, and JNK1.[1][2]
-
Sigma Receptors: The basic amine functionality present in this class of compounds is a common feature in many sigma receptor ligands.[1] These receptors are therapeutic targets for neurological disorders and cancer.[1]
-
Trace Amine-Associated Receptor 1 (hTAAR1): The amine-containing scaffold suggests potential interaction with hTAAR1, a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1] This makes it a promising target for neuropsychiatric disorders.[1]
-
Other Potential Activities: Various substituted pyridazine derivatives have also demonstrated anti-inflammatory, anticancer, and neuroprotective effects.[1] Some analogs have been explored as inhibitors of amyloid fibril formation, prostaglandin E2 (PGE2) production, and acetylcholinesterase (AChE).[5][6][7]
Data Presentation: Comparative Biological Activity
The following tables summarize quantitative data for various pyridazine analogs, offering a comparative overview of their potency against different biological targets. It is important to note that these are not direct comparisons with this compound but provide valuable structure-activity relationship (SAR) insights for the broader class.
Table 1: Kinase Inhibitory Activity of Pyridazine Analogs
| Compound/Analog Class | Target Kinase | IC50 / EC50 (µM) | Reference |
| Pyridopyridazin-6-one Derivatives | p38α MAP Kinase | Subnanomolar activity reported | [3] |
| Aminophthalazine Analog | PGE2 Reduction (cellular assay) | 0.02 µM (for compound 2xxiv) | [6] |
| Pyrazolopyrazine-3-amine Derivative | Spleen Tyrosine Kinase (Syk) | Promising inhibition reported | [8] |
Table 2: Anticancer and Other Biological Activities of Pyridazine Analogs
| Compound/Analog Class | Biological Activity | Cell Line / Assay | IC50 / EC50 (µM) | Reference |
| Pyridazine-based molecule (RS-0406) | Amyloid Fibril Inhibition | Hen Egg White Lysozyme | IC50 values obtained | [5] |
| Aminophthalazine Analogs | PGE2 Reduction | HCA-7 human adenocarcinoma | 0.02 - 0.09 µM | [6] |
| Myricetin Derivatives with Pyrazole | Antifungal Activity | Phomopsis sp. | 16.9 µg/mL (for compound D1) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assays relevant to the biological evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A plausible synthetic route for 6-alkoxypyridazin-3-amine derivatives starts from the commercially available 3,6-dichloropyridazine. This involves a nucleophilic substitution to introduce the alkoxy group, followed by an amination step.
Protocol 1: Synthesis of 3-Chloro-6-propoxypyridazine
-
To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., THF), add sodium propoxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC.
-
Work up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by silica gel column chromatography to obtain 3-chloro-6-propoxypyridazine.
Protocol 2: Synthesis of this compound via Amination
-
Combine 3-chloro-6-propoxypyridazine with a source of ammonia (e.g., aqueous ammonia) in a sealed pressure vessel.
-
Heat the mixture to 120-150 °C for 12-24 hours.[10]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.[10]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Protocol 3: General Kinase Inhibition Assay
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.
-
Add the test compound (e.g., a this compound analog) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Protocol 4: MTT Cell Proliferation Assay
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the analysis of this compound and its analogs.
Conclusion
While direct experimental data for this compound remains limited in the public domain, the analysis of its structural analogs provides a strong foundation for future research.[1] The pyridazine scaffold is a versatile platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a starting point for researchers to design and evaluate new this compound derivatives with potentially enhanced biological activity. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Target Engagement of 6-Propoxypyridazin-3-amine in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of 6-Propoxypyridazin-3-amine, a novel compound with therapeutic potential. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related pyridazine derivatives to propose likely biological targets and outlines robust experimental strategies for their validation.[1] We present a comparative analysis with well-characterized kinase inhibitors to offer a clear roadmap for researchers investigating the mechanism of action of this compound.
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a diverse range of proteins.[1] Based on the structure of this compound, particularly the presence of the 3-amino group, protein kinases are a highly probable target class.[1] Additionally, sigma receptors and trace amine-associated receptors have been identified as potential targets for pyridazine-based compounds.[1] This guide will focus on validating engagement with protein kinases, a major class of drug targets in oncology and inflammatory diseases.[2]
Comparative Analysis of Target Engagement
To objectively assess the target engagement of this compound, a comparison with established kinase inhibitors is essential. We propose the use of Staurosporine, a potent but non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the clinic.
Table 1: Comparative Cellular Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Cell Line | EC50 of Thermal Stabilization (µM) | Maximum Stabilization (°C) |
| This compound | Putative Kinase Target X | Human Cancer Cell Line (e.g., K-562) | Hypothetical Data | Hypothetical Data |
| Staurosporine | Multiple Kinases | Human Cancer Cell Line (e.g., K-562) | ~0.1 | 5.2 |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | Human Cancer Cell Line (e.g., K-562) | ~0.5 | 3.8 |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental results. Data for Staurosporine and Sunitinib are representative values from the literature.
Table 2: Comparative Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | Human Cancer Cell Line (e.g., K-562) | Hypothetical Data |
| Staurosporine | Human Cancer Cell Line (e.g., K-562) | ~0.01 |
| Sunitinib | Human Cancer Cell Line (e.g., K-562) | ~0.1 |
Note: The data for this compound is hypothetical. IC50 values for Staurosporine and Sunitinib are representative.
Experimental Protocols
CETSA is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., K-562) to 70-80% confluency. Treat the cells with varying concentrations of this compound, Staurosporine, Sunitinib, or vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target kinase. Quantify the band intensity to determine the amount of soluble protein at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the melting curve in the presence of the compound indicates target engagement. To determine the EC50 of thermal stabilization, perform the experiment at a fixed temperature with varying compound concentrations.
This assay assesses the functional consequence of target engagement by measuring the inhibition of cell growth.
Protocol:
-
Cell Seeding: Seed a human cancer cell line in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, Staurosporine, Sunitinib, or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
To further elucidate the context of this research, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for validating target engagement and functional effects.
Conclusion
The provided framework offers a robust starting point for researchers seeking to validate the cellular target engagement of this compound. By employing established techniques like CETSA and comparing the compound's performance against well-characterized inhibitors, a clear understanding of its mechanism of action can be achieved. The successful validation of target engagement is a critical step in the preclinical development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to 6-Propoxypyridazin-3-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed, side-by-side comparison of two primary synthetic routes to 6-propoxypyridazin-3-amine, a valuable building block in medicinal chemistry. The comparison is based on key performance indicators, including reaction yield, duration, and conditions, supported by detailed experimental protocols.
The synthesis of this compound can be approached from two main strategic pathways, primarily differing in the sequence of introducing the propoxy and amino functionalities onto the pyridazine core. Both routes utilize commercially available starting materials, offering flexibility based on laboratory resources and project timelines.
Route 1: Nucleophilic Aromatic Substitution from 3-Amino-6-chloropyridazine
This route involves a direct, one-step nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom of the readily available 3-amino-6-chloropyridazine is displaced by a propoxide ion, generated in situ from propanol and a strong base. This method is straightforward and offers a direct path to the final product.
Route 2: Two-Step Synthesis from 3,6-Dichloropyridazine
The second strategy is a two-step process commencing with 3,6-dichloropyridazine. The first step involves the selective nucleophilic substitution of one chlorine atom with a propoxide ion to yield 3-chloro-6-propoxypyridazine. The subsequent step is the amination of this intermediate, where the remaining chlorine is displaced by an amino group under high temperature and pressure.
Comparative Data Summary
The following table provides a quantitative comparison of the two synthetic routes, based on typical experimental outcomes.
| Parameter | Route 1: From 3-Amino-6-chloropyridazine | Route 2: From 3,6-Dichloropyridazine |
| Starting Material | 3-Amino-6-chloropyridazine | 3,6-Dichloropyridazine |
| Key Intermediates | None | 3-Chloro-6-propoxypyridazine |
| Overall Yield | ~75-85% | ~60-75% (over two steps) |
| Reaction Time | 4-8 hours | 18-36 hours (total) |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium hydride, Propanol | Sodium hydride, Propanol, Aqueous Ammonia |
| Reaction Conditions | 60-80°C | Step 1: 60-80°C; Step 2: 120-150°C (sealed vessel) |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Amino-6-chloropyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous propanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous propanol.
-
Carefully add sodium hydride portion-wise to the propanol at 0°C with stirring to generate sodium propoxide.
-
To this mixture, add a solution of 3-amino-6-chloropyridazine in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Route 2: Synthesis of this compound from 3,6-Dichloropyridazine
Step 2a: Synthesis of 3-Chloro-6-propoxypyridazine
Materials:
-
3,6-Dichloropyridazine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous propanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare sodium propoxide in a flame-dried round-bottom flask under an inert atmosphere by adding sodium hydride to anhydrous propanol at 0°C.
-
Add a solution of 3,6-dichloropyridazine in anhydrous DMF to the sodium propoxide solution.
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture, quench with water, and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3-chloro-6-propoxypyridazine.
Step 2b: Synthesis of this compound
Materials:
-
3-Chloro-6-propoxypyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure vessel, dissolve 3-chloro-6-propoxypyridazine in 1,4-dioxane.
-
Add an excess of aqueous ammonia.
-
Seal the vessel and heat the mixture to 120-150°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the contents to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a more direct, one-step synthesis that is likely to be preferred for its simplicity and potentially higher overall yield, making it suitable for rapid library synthesis and small-scale preparations.
-
Route 2 , while involving an additional step and a longer overall reaction time, may be advantageous if 3,6-dichloropyridazine is a more readily available or cost-effective starting material. The two-step nature also allows for the isolation and purification of the intermediate, which can be beneficial for process control in larger-scale synthesis.
The choice between these routes will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The provided experimental protocols serve as a solid foundation for the practical implementation of either synthetic strategy.
Assessing the Selectivity of 6-Propoxypyridazin-3-amine for its Primary Target: A Comparative Guide
Disclaimer: Direct experimental data for the selectivity of 6-Propoxypyridazin-3-amine is not extensively available in the public domain. This guide utilizes data from a well-characterized, structurally related pyridazine-based kinase inhibitor, Bcr-Abl inhibitor GNF-2 , as a representative example to illustrate the principles of selectivity assessment. The methodologies and comparisons presented are standard within the field of kinase inhibitor profiling.
This guide provides a comprehensive comparison of the hypothetical selectivity of this compound, represented by the data for GNF-2, against other kinase inhibitors. It is intended for researchers, scientists, and drug development professionals to understand the methodologies and data interpretation involved in assessing inhibitor selectivity.
Comparison of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is crucial for its efficacy and safety. A highly selective inhibitor targets a specific kinase, minimizing off-target effects. The following table summarizes the inhibitory activity (IC50) of GNF-2 and two other well-known kinase inhibitors, Imatinib and Dasatinib, against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | GNF-2 (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| Abl (non-phosphorylated) | 25 | 250 | 0.6 |
| Abl (phosphorylated) | >10,000 | 25 | 0.8 |
| c-Kit | >10,000 | 100 | 12 |
| PDGFRα | >10,000 | 150 | 28 |
| SRC | >10,000 | >10,000 | 0.5 |
| LCK | >10,000 | >10,000 | 1.1 |
| EGFR | >10,000 | >10,000 | >500 |
Data presented is representative and compiled from various public sources for illustrative purposes.
Experimental Protocols
The determination of inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Kinase Activity Assays
These assays measure the ability of an inhibitor to block the catalytic activity of a kinase.
-
Radiometric Assays: This is a traditional and direct method for measuring kinase activity.[1][2][3]
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (at various concentrations) are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[1]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a strong acid or a high concentration of EDTA.
-
Detection: The phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane which captures the substrate.[3]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is then added, which contains luciferase and a substrate for the luciferase enzyme. The amount of ADP is converted to ATP, which then drives the luciferase reaction.
-
Signal Measurement: The resulting luminescence is measured with a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Binding Assays
Binding assays measure the direct interaction between an inhibitor and a kinase, providing information on the inhibitor's affinity (e.g., Kd).
-
Competition Binding Assays: These assays are widely used for high-throughput screening of kinase inhibitor selectivity.[1]
-
Assay Principle: A broad panel of kinases, each tagged with a DNA barcode, is incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its unique DNA barcode (e.g., using quantitative PCR).
-
Data Analysis: A decrease in the amount of a specific kinase bound to the support in the presence of the test compound indicates that the compound binds to that kinase. Dissociation constants (Kd) are then calculated.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia (CML) and a target of GNF-2.
Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
References
Benchmarking the ADME Properties of 6-Propoxypyridazin-3-amine Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic profile and potential for success as a therapeutic agent.[1][2] This guide provides a comparative analysis of the ADME properties of the novel compound 6-Propoxypyridazin-3-amine against a panel of well-established drugs: Propranolol, Warfarin, and Caffeine.
Disclaimer: Specific experimental ADME data for this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative benchmarking purposes only.
Quantitative ADME Data Summary
The following table summarizes key in vitro ADME parameters for this compound and the selected benchmark drugs. These parameters are crucial in the initial assessment of a compound's drug-like properties.[3]
| Parameter | This compound (Hypothetical) | Propranolol | Warfarin | Caffeine |
| Cell Permeability (Papp, Caco-2) | 8.5 x 10⁻⁶ cm/s | High (>10 x 10⁻⁶ cm/s) | Low (<1 x 10⁻⁶ cm/s) | High (>10 x 10⁻⁶ cm/s) |
| Metabolic Stability (t½, Human Liver Microsomes) | 45 min | 20-40 min | > 60 min | > 60 min |
| Plasma Protein Binding (%) | 85% | 90-95%[4] | >99% | 35% |
| CYP450 Inhibition (IC₅₀, CYP2D6) | 15 µM | 5 µM | > 50 µM | > 50 µM |
| CYP450 Inhibition (IC₅₀, CYP3A4) | > 50 µM | 20 µM | 10 µM | > 50 µM |
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays cited in this guide.
1. Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6][7]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[8]
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[7]
-
The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side to assess A to B (absorptive) transport.[8]
-
For B to A (efflux) transport, the compound is added to the basolateral side, and samples are taken from the apical side.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
Samples are collected from both donor and receiver compartments at the end of the incubation.
-
-
Data Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[6]
2. Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.[9][10]
-
Materials: Pooled human liver microsomes, test compound, NADPH regenerating system (cofactor), and control compounds (e.g., propranolol for high clearance, warfarin for low clearance).
-
Assay Procedure:
-
The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., at 0.5 mg/mL protein) in a phosphate buffer at 37°C.[11]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[9]
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[9]
-
-
Data Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of this line is used to determine the in vitro half-life (t½).
3. Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and clearance.[12][13] Equilibrium dialysis is considered the gold standard method.[13]
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of a Teflon base plate with single-use dialysis membrane inserts that separate the plasma and buffer chambers.[14]
-
Assay Procedure:
-
The test compound is added to pooled human plasma.
-
The plasma containing the test compound is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.[15]
-
The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.[15]
-
After incubation, aliquots are collected from both the plasma and buffer chambers.[15]
-
-
Data Analysis: The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration. The percentage of plasma protein binding is calculated as: [(Total Concentration - Free Concentration) / Total Concentration] x 100.
4. Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[16][17]
-
Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, bufuralol for CYP2D6), NADPH, and the test compound.
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with human liver microsomes and NADPH at 37°C.
-
A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time and is then terminated.
-
-
Data Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is then calculated.[16][17]
Visualizing the ADME Screening Workflow
The following diagrams illustrate the logical flow of a typical in vitro ADME screening cascade and the decision-making process based on permeability and efflux data.
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Caption: Decision tree for interpreting Caco-2 permeability and efflux data.
References
- 1. selvita.com [selvita.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. criver.com [criver.com]
- 4. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compilation of 222 drugs' plasma protein binding data and guidance for study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. evotec.com [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Navigating the Synthesis of Aminopyridazines: A Comparative Guide to Reproducibility
For researchers, medicinal chemists, and professionals in drug development, the successful and reproducible synthesis of core heterocyclic scaffolds is a cornerstone of innovation. Aminopyridazines, a class of nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds. However, the path from published methodology to successful laboratory execution can be fraught with challenges in reproducibility. This guide provides a comparative analysis of common synthetic routes to aminopyridazines, with a focus on key performance indicators, detailed experimental protocols, and an objective look at the factors influencing their reproducibility.
Comparative Analysis of Synthetic Routes
Three prominent methods for the synthesis of 3-aminopyridazines are critically examined: a one-pot three-component reaction, nucleophilic substitution of a halogenated pyridazine, and the condensation of a dicarbonyl compound with hydrazine. The selection of a particular route is often a trade-off between factors such as atom economy, reaction conditions, substrate scope, and scalability. The following table summarizes the key aspects of these methods, providing a clear comparison to aid in methodological selection.[1]
| Parameter | Route 1: Three-Component Reaction | Route 2: Nucleophilic Substitution | Route 3: Dicarbonyl Condensation |
| Starting Materials | Malononitrile, Arylglyoxal, Hydrazine Hydrate | 3,6-Dichloropyridazine, Ammonia | β-Ketonitrile, Hydrazine Hydrate |
| Reaction Type | One-pot condensation/cyclization | Nucleophilic aromatic substitution | Condensation/cyclization |
| Key Reagents | Ethanol, Water | Dioxane or Polyether | Acid or Base catalyst |
| Reaction Conditions | Room temperature | 100-180°C, often under pressure | Reflux |
| Reported Yield | Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1] | Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1] | Variable, generally moderate to good |
| Advantages | - High atom economy- Mild reaction conditions- Simple procedure | - Readily available starting material- Scalable process | - Versatile starting materials- Direct formation of the amino-substituted ring |
| Disadvantages | - Limited to arylglyoxals- May require optimization for different substrates | - Use of high temperatures and pressures- Potential for side reactions | - Regioselectivity can be an issue with unsymmetrical dicarbonyls |
Experimental Protocols
The reproducibility of a synthetic method is intrinsically linked to the clarity and detail of the experimental protocol. Below are the detailed methodologies for the three compared synthetic routes for 3-aminopyridazines.
Route 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[1]
Procedure:
-
In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.
Route 2: Nucleophilic Substitution Route to 3-Amino-6-chloropyridazine[1]
This protocol is based on the amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous ammonia (8 mL)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100°C.
-
Maintain the temperature and stir the mixture overnight.
-
After cooling the reaction mixture to room temperature, a solid product should be present.
-
Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 3: Dicarbonyl Condensation Route to 3-Aminopyridazines[1]
This generalized protocol is analogous to the Knorr pyrazole synthesis, adapted for pyridazines.
Procedure:
-
In a suitable flask, dissolve the β-ketonitrile or another suitable dicarbonyl compound (10 mmol) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminopyridazine.
Experimental Workflow Visualizations
To further clarify the experimental steps and logical flow of each synthetic route, the following diagrams have been generated.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Propoxypyridazin-3-amine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Propoxypyridazin-3-amine, a pyridazine derivative that, based on structurally similar compounds, should be handled as hazardous chemical waste.
Immediate Safety and Handling Protocols
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust or aerosols may be generated. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] On-site chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this waste stream from other chemical wastes to prevent hazardous reactions.[4] It is particularly important to avoid mixing it with incompatible substances such as strong oxidizing agents and strong acids.[1][4]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container should be kept closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
3. Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4]
5. Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3][4] Provide them with a copy of all available safety information.
Spill and Accidental Release Procedures
In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.[2]
-
Cleanup: Carefully absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for proper disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2][5] All cleaning materials should be treated as hazardous waste and disposed of accordingly.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for 6-Propoxypyridazin-3-amine
This guide provides critical safety and logistical information for the handling and disposal of 6-Propoxypyridazin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE based on the potential hazards associated with similar pyridazine compounds.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3][4][5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing.[1][5][6][7] | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] | Required in poorly ventilated areas or when dust/aerosols may be generated.[5] |
Experimental Protocol: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[5] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[4] Use appropriate tools for transfer.
-
In Solution: When working with solutions, avoid splashes and direct contact.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8] Contaminated clothing should be removed and laundered before reuse.
Spill and Accidental Release Protocol:
In the event of a spill, evacuate unnecessary personnel from the area.[1][7] Wearing appropriate PPE, contain the spill to prevent its spread.[1]
-
Solid Spills: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]
-
Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[1] All cleaning materials should be treated as hazardous waste.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Containerization: Collect all waste, including contaminated labware and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[1][9] The container should be kept closed when not in use.[9]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1][7][9] Do not discharge into drains or the environment.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. hsa.ie [hsa.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
